L-Hercynine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
200.25 g/mol |
IUPAC Name |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14)/t8-/m0/s1/i1D3 |
InChI Key |
GPPYTCRVKHULJH-TUWYYBGVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Stability of L-Hercynine-d3 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential considerations and methodologies for assessing the stability of L-Hercynine-d3, a deuterated internal standard crucial for the accurate quantification of L-Hercynine in biological matrices. While specific public data on the stability of this compound is limited, this document outlines the best practices and recommended experimental protocols based on established regulatory guidelines for bioanalytical method validation.
Introduction to this compound and its Importance in Bioanalysis
L-Hercynine is the precursor to ergothioneine, a compound of significant interest in research due to its potential role in oxidative stress and other biological processes.[1][2] Accurate measurement of L-Hercynine in biological samples is therefore critical. This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it helps to correct for variability during sample preparation, chromatography, and ionization.[4] The fundamental assumption underpinning its use is that the SIL-IS is stable throughout the sample collection, storage, and analysis process.
Deuterated compounds, like this compound, are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[5][6] This labeling provides a mass shift that allows for its differentiation from the endogenous analyte by the mass spectrometer, while ideally maintaining identical physicochemical properties.[4][7]
Core Principles of Stability Assessment
The stability of an analyte and its internal standard in a given biological matrix is a critical parameter that must be thoroughly evaluated during bioanalytical method validation.[8][9] Insufficient stability can lead to inaccurate quantification, thereby compromising the integrity of pharmacokinetic, toxicokinetic, and biomarker data. Stability evaluations are designed to mimic the conditions that study samples will undergo from the point of collection to the final analysis.
Key stability assessments include:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.[8][9]
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the typical sample handling and preparation time.[8][9]
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature for an extended duration.[8][9]
-
Stock Solution and Working Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock and working solutions.[9]
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler.[9]
Experimental Protocols for Stability Assessment of this compound
The following are detailed, generalized protocols for assessing the stability of this compound in biological matrices such as plasma or whole blood. These protocols are based on general bioanalytical method validation guidelines.
General Considerations
-
Matrix Selection: The stability studies should be conducted in the same biological matrix as the intended study samples (e.g., human plasma, whole blood).
-
Concentration Levels: Stability should be assessed using at least two concentration levels: a low quality control (LQC) and a high quality control (HQC) concentration.
-
Replicates: A minimum of three replicates should be analyzed for each concentration level and time point.
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Freeze-Thaw Stability
This experiment is designed to determine if this compound is stable after being frozen and thawed multiple times.
Protocol:
-
Spike a fresh batch of the biological matrix with this compound at LQC and HQC concentration levels.
-
Aliquot the spiked samples into individual vials.
-
Analyze one set of aliquots (n≥3 for each level) immediately to establish the baseline (T=0) concentration.
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3 to 5).[10][11]
-
After the final thaw cycle, analyze the samples and compare the results to the baseline concentrations.
Short-Term (Bench-Top) Stability
This experiment evaluates the stability of this compound in the matrix at ambient temperature.
Protocol:
-
Spike a fresh batch of the biological matrix with this compound at LQC and HQC levels.
-
Analyze a set of samples immediately to establish the baseline (T=0) concentration.
-
Leave the remaining spiked samples on the laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours), reflecting the expected sample handling time.
-
After the specified time, analyze the samples and compare the results to the baseline concentrations.
Long-Term Stability
This experiment assesses the stability of this compound over an extended period under frozen conditions.
Protocol:
-
Spike a fresh batch of the biological matrix with this compound at LQC and HQC levels.
-
Aliquot the samples into multiple vials for analysis at different time points.
-
Analyze a set of aliquots immediately to establish the baseline (T=0) concentration.
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze.[11][12]
-
Compare the results from each time point to the baseline concentrations.
Data Presentation and Interpretation
All quantitative stability data should be summarized in clear and concise tables to allow for easy comparison. The tables should include the nominal concentrations, the mean measured concentrations at each time point, the accuracy (as a percentage of the nominal concentration), and the precision (as the coefficient of variation, %CV).
Table 1: Example of Freeze-Thaw Stability Data for this compound in Human Plasma
| Nominal Conc. (ng/mL) | Freeze-Thaw Cycles | Mean Measured Conc. (ng/mL) (n=3) | Accuracy (%) | Precision (%CV) |
| 50 | 0 | 49.5 | 99.0 | 2.5 |
| 1 | 48.9 | 97.8 | 3.1 | |
| 3 | 49.2 | 98.4 | 2.8 | |
| 5 | 48.7 | 97.4 | 3.5 | |
| 400 | 0 | 405.2 | 101.3 | 1.9 |
| 1 | 401.8 | 100.5 | 2.2 | |
| 3 | 403.5 | 100.9 | 2.0 | |
| 5 | 399.6 | 99.9 | 2.6 |
Table 2: Example of Short-Term (Bench-Top) Stability Data for this compound in Human Plasma at Room Temperature
| Nominal Conc. (ng/mL) | Storage Time (hours) | Mean Measured Conc. (ng/mL) (n=3) | Accuracy (%) | Precision (%CV) |
| 50 | 0 | 50.1 | 100.2 | 2.1 |
| 4 | 49.8 | 99.6 | 2.9 | |
| 8 | 49.5 | 99.0 | 3.3 | |
| 24 | 48.9 | 97.8 | 3.8 | |
| 400 | 0 | 398.7 | 99.7 | 1.5 |
| 4 | 401.1 | 100.3 | 1.8 | |
| 8 | 397.5 | 99.4 | 2.1 | |
| 24 | 395.9 | 99.0 | 2.5 |
Table 3: Example of Long-Term Stability Data for this compound in Human Plasma at -80°C
| Nominal Conc. (ng/mL) | Storage Time (months) | Mean Measured Conc. (ng/mL) (n=3) | Accuracy (%) | Precision (%CV) |
| 50 | 0 | 49.7 | 99.4 | 2.3 |
| 1 | 50.3 | 100.6 | 2.7 | |
| 3 | 49.1 | 98.2 | 3.0 | |
| 6 | 48.8 | 97.6 | 3.4 | |
| 12 | 48.5 | 97.0 | 3.9 | |
| 400 | 0 | 402.6 | 100.7 | 1.7 |
| 1 | 405.0 | 101.3 | 2.0 | |
| 3 | 399.8 | 99.9 | 2.3 | |
| 6 | 397.2 | 99.3 | 2.8 | |
| 12 | 394.8 | 98.7 | 3.1 |
Potential Degradation Pathways and Considerations
L-Hercynine is a known oxidation product of ergothioneine.[13][14] While deuteration generally does not alter the chemical reactivity of a molecule, it is prudent to consider potential degradation pathways. The imidazole ring of hercynine could be susceptible to oxidation, especially in the presence of strong oxidizing agents or reactive oxygen species.[13][15] Therefore, it is important to minimize the exposure of samples to air and light and to store them at low temperatures to reduce the rate of any potential chemical or enzymatic degradation.
Conclusion and Recommendations
The stability of this compound is paramount for its reliable use as an internal standard in regulated bioanalysis. While specific stability data for this compound is not extensively published, adherence to the rigorous, well-established protocols for freeze-thaw, short-term, and long-term stability testing outlined in this guide will ensure the integrity of bioanalytical data. It is recommended that stock solutions of this compound be prepared in a non-aqueous solvent such as methanol and stored at 4°C or lower.[16] All stability experiments should be performed in the relevant biological matrix and should cover the expected conditions of sample handling, storage, and analysis. By systematically evaluating and documenting the stability of this compound, researchers can have high confidence in the accuracy and reproducibility of their bioanalytical results.
References
- 1. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. The freeze-thaw stability of flavor high internal phase emulsion and its application to flavor preservation and 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term stability of dentin matrix following treatment with various natural collagen cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A proposed antioxidation mechanism of ergothioneine based on the chemically derived oxidation product hercynine and further decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Ergothioneine, Hercynine, and Histidine on Oxidative Degradation of Hyaluronan and Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Metabolic Journey of L-Hercynine-d3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the metabolic fate of L-Hercynine, a pivotal molecule in cellular biochemistry, with a specific focus on its deuterated form, L-Hercynine-d3, used in in vivo studies. L-Hercynine, the trimethylated betaine of histidine, is not only a crucial intermediate in the biosynthesis of the potent antioxidant L-ergothioneine in certain microbes but also a metabolite of ergothioneine in mammals.[1][2][3][4] The use of stable isotope-labeled this compound is invaluable for tracing its metabolic pathways and understanding its contribution to the ergothioneine pool.[5]
While comprehensive in vivo absorption, distribution, metabolism, and excretion (ADME) studies focusing solely on the administration of this compound are not extensively detailed in publicly available literature, its metabolic fate is intrinsically linked to that of L-ergothioneine. This guide synthesizes the available data to provide a robust understanding of its biological significance, supported by detailed experimental protocols and quantitative data from related in vivo research.
Core Metabolic Pathways
In mammals, L-Hercynine is primarily known as a metabolite of dietary L-ergothioneine, formed through a desulfurization reaction.[6][7] Conversely, in microorganisms capable of synthesizing ergothioneine, L-Hercynine is a direct precursor.[1][2][3][8] The following diagram illustrates these key metabolic transformations.
Experimental Protocols for In Vivo Analysis
The following section outlines a detailed methodology for conducting an in vivo study to investigate the tissue distribution of L-Hercynine and its metabolites, adapted from studies on L-ergothioneine.[9][10] The use of this compound as the test article allows for its distinction from endogenous L-Hercynine via mass spectrometry.
Animal Model and Administration
-
Species: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Animals are acclimated for at least one week prior to the study, with access to standard chow and water ad libitum.
-
Dosing: this compound is dissolved in saline and administered via oral gavage. A typical dosing regimen could be daily administration for 1, 7, and 28 days to assess both acute and chronic distribution.
Sample Collection and Processing
-
Timeline: Animals are euthanized 24 hours after the final dose.
-
Blood Collection: Whole blood is collected via cardiac puncture into EDTA-coated tubes. A portion is reserved for whole blood analysis, and the remainder is centrifuged to separate plasma.
-
Tissue Collection: Organs of interest (liver, kidney, spleen, brain, heart, lungs, intestines, eye) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.
-
Homogenization: Tissue samples are homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension for extraction.
-
Storage: All samples (plasma, whole blood, tissue homogenates) are immediately frozen and stored at -80°C pending analysis.
Bioanalytical Method: LC-MS/MS
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound and its metabolites.
-
Sample Preparation: Protein precipitation is a common method for sample cleanup. An aliquot of the biological matrix (plasma, tissue homogenate) is mixed with a cold organic solvent (e.g., acetonitrile containing an internal standard). After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: Separation is typically achieved on a C18 or HILIC column with a gradient elution using mobile phases such as water and acetonitrile with formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for the analyte (this compound), its potential metabolites (e.g., Ergothioneine-d3), and the internal standard.
The following diagram outlines the general experimental workflow.
Quantitative Data: Tissue Distribution
While direct administration studies with this compound are limited, valuable insights can be drawn from studies where L-ergothioneine was administered to mice, and the resulting tissue levels of its metabolite, L-Hercynine, were quantified.[9][10] The data below represents the basal levels of L-Hercynine found in various tissues of male C57BL/6J mice. These levels reflect the endogenous state before any experimental administration and are approximately 100 times lower than the corresponding ergothioneine concentrations.[9][11]
| Tissue | Mean Hercynine Concentration (pg/mg or pg/µl) ± SEM |
| Liver | 869.10 ± 76.53 |
| Whole Blood | 544.53 ± 21.02 |
| Spleen | 368.92 ± 22.13 |
| Lung | 219.11 ± 36.63 |
| Kidney | 184.81 ± 22.45 |
| Heart | 146.24 ± 21.27 |
| Small Intestine | 76.33 ± 8.09 |
| Large Intestine | 72.90 ± 16.88 |
| Eye | 27.26 ± 2.21 |
| Brain | 15.62 ± 3.84 |
Table 1: Basal Hercynine Levels in Mouse Tissues. Data sourced from Tang et al., 2018.[9][10]
Observations from prolonged administration of L-ergothioneine indicate that hercynine levels tend to increase in most tissues over time, with a notable accumulation observed in the brain after 28 days of administration. [9][10] This suggests that hercynine can cross the blood-brain barrier and may have a specific role in the central nervous system.
Summary and Future Directions
The metabolic fate of this compound is of significant interest due to its dual role as a precursor and metabolite of the vital antioxidant, L-ergothioneine. In vivo studies using deuterated L-Hercynine are crucial for delineating its specific ADME properties and understanding its direct contribution to the ergothioneine pool versus its other potential metabolic pathways.
The provided experimental framework offers a robust starting point for such investigations. Key findings from related studies show that L-Hercynine is widely distributed throughout the body, with the highest basal concentrations in the liver and whole blood.[9] Its ability to accumulate in the brain with prolonged exposure warrants further investigation into its potential neurological functions.[9][12]
Future research should focus on conducting comprehensive pharmacokinetic studies following direct administration of this compound to elucidate its bioavailability, rate of absorption, and routes of excretion. Such studies will be instrumental in fully understanding the biological significance of this important redox metabolite.
References
- 1. mdpi.com [mdpi.com]
- 2. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoledo.edu [utoledo.edu]
- 4. Biosynthesis of ergothioneine from endogenous hercynine in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution and accumulation of dietary ergothioneine and its metabolites in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ergothioneine, recent developments - PMC [pmc.ncbi.nlm.nih.gov]
L-Hercynine-d3: A Technical Guide to its Spectrometric Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectral characterization data available for L-Hercynine-d3. This compound, a deuterated isotopologue of L-Hercynine, serves as a critical internal standard in quantitative bioanalytical studies, particularly in the investigation of the ergothioneine biosynthetic pathway and its role in various physiological and pathological processes.
Core Quantitative Data
This compound is the N,N,N-trimethyl-d3 derivative of L-histidine. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂D₃N₃O₂ | [1][2] |
| Molecular Weight | 200.25 g/mol | [1][2] |
| CAS Number | 1639966-63-4 | [1][2] |
| Purity (HPLC) | 99.80% | [1] |
| Isotopic Enrichment | 99.8% | [1] |
| Appearance | White to light yellow solid | [1] |
Mass Spectrometric Characterization
Direct mass spectral data for underivatized this compound is not extensively available in the public domain. However, detailed methodologies for the analysis of its derivatized form are well-documented, providing a robust framework for its quantification in biological matrices. For comparison, the mass spectral data for non-deuterated L-Hercynine shows a parent ion at m/z 198.1989 and a product ion at m/z 95.0938 in ESI+ mode.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Derivatized this compound
A common challenge in the mass spectrometric analysis of zwitterionic compounds like L-Hercynine is their poor ionization efficiency. To overcome this, a derivatization step is often employed prior to LC-MS/MS analysis. A widely used method involves derivatization with diethylpyrocarbonate (DEPC).
Experimental Protocol: Quantitative Analysis of Hercynine and this compound in Human Whole Blood [4][5]
-
Sample Preparation: Red blood cells are lysed using cold water, and the sample is filtered through micro concentrators at 4 °C.
-
Derivatization: The clear filtrate is treated with diethylpyrocarbonate to form the carbethoxy derivative of hercynine and this compound.
-
Chromatographic Separation: The derivatized analytes are separated on a C18 column using an isocratic mobile phase of aqueous 0.1% v/v formic acid and acetonitrile (95:5).
-
Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).
The table below summarizes the key MS/MS parameters for the analysis of derivatized this compound (referred to as d3ERY).
| Parameter | Derivatized L-Hercynine (ERY) | Derivatized this compound (d3ERY) |
| Precursor Ion (m/z) | 270.28 | 273.21 |
| Product Ion (m/z) | 95 | 95 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The synthesis of this compound is typically achieved through the methylation of L-histidine using a deuterated methylating agent, such as iodomethane-d3.[6] This synthetic route confirms that the three deuterium atoms are located on one of the methyl groups of the trimethylammonium moiety.
For reference, the known ¹H and ¹³C NMR spectral data for the precursor molecule, L-histidine, can be found in public databases such as the Human Metabolome Database (HMDB).[7] The key difference in the ¹H NMR spectrum of this compound compared to non-deuterated L-Hercynine would be the reduced integration of the signal corresponding to the trimethylammonium protons. In the ¹³C NMR spectrum, the carbon atom of the CD₃ group would exhibit a characteristic multiplet due to C-D coupling and a significant isotopic shift.
Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of ergothioneine, where L-Hercynine is a key intermediate, and a typical experimental workflow for the analysis of this compound.
Caption: Simplified biosynthetic pathway of ergothioneine from L-histidine.
Caption: Experimental workflow for the quantitative analysis of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP3194372B1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177) [hmdb.ca]
The Biological Function of Deuterated L-Hercynine: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Hercynine, a naturally occurring amino acid derivative, serves as a direct precursor in the biosynthesis of L-ergothioneine, a potent and stable antioxidant of significant physiological importance. The strategic replacement of hydrogen with deuterium in drug molecules is a well-established method to enhance metabolic stability and improve pharmacokinetic profiles. This technical guide explores the hypothesized biological function of deuterated L-Hercynine. By leveraging the kinetic isotope effect, deuteration of L-Hercynine is proposed to reduce its rate of metabolic degradation, thereby functioning as a more efficient and sustained-release precursor for the endogenous synthesis of L-ergothioneine. This could potentially amplify the cytoprotective benefits of L-ergothioneine, offering a promising avenue for therapeutic development in conditions associated with oxidative stress and chronic inflammation. This document details the underlying biochemical pathways, proposed mechanisms of action, relevant experimental protocols, and comparative quantitative data.
Introduction: The L-Hercynine to L-Ergothioneine Axis
L-Hercynine is a trimethylated derivative of the amino acid L-histidine.[1][2] While exhibiting some biological activity, its primary significance lies in its role as the penultimate precursor in the microbial biosynthesis of L-ergothioneine (EGT).[3][4][5] EGT is a unique thiol-containing amino acid that the human body cannot synthesize, yet it accumulates in tissues via a specific transporter, OCTN1 (SLC22A4), signifying its physiological importance.[6][7][8] EGT is recognized for its powerful antioxidant and cytoprotective properties, which are attributed to its ability to scavenge reactive oxygen species (ROS), chelate metal ions, and protect against cellular damage.[4][7][9][10][11]
Deuteration is a pharmaceutical strategy where specific hydrogen atoms in a molecule are replaced with their stable, non-radioactive isotope, deuterium.[12][13] This substitution increases the mass of the atom, leading to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly minor change can have a profound impact on the molecule's metabolism.
The Rationale for Deuterating L-Hercynine: The Kinetic Isotope Effect
The enzymatic cleavage of a C-H bond is often a rate-limiting step in the metabolism of many compounds. Due to its greater bond energy, a C-D bond is more difficult for enzymes, particularly cytochrome P450 isozymes, to break. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , can significantly slow down the metabolic breakdown of a deuterated molecule.[12][14]
The primary hypothesis for the biological function of deuterated L-Hercynine is that it will serve as a metabolically stabilized prodrug or precursor to L-ergothioneine. By reducing the rate of its degradation, a greater proportion of administered deuterated L-Hercynine would be available for the enzymatic conversion to L-ergothioneine, leading to higher and more sustained levels of this vital antioxidant in the body. Potential benefits include:
-
Improved Pharmacokinetic Profile: A longer half-life and increased bioavailability.[15][16]
-
Enhanced Therapeutic Efficacy: More sustained production of EGT could lead to more pronounced and lasting antioxidant and anti-inflammatory effects.
-
Reduced Metabolic Load: Slower metabolism may lead to the formation of fewer unwanted metabolites.
L-Ergothioneine Biosynthesis Pathway
L-ergothioneine is synthesized in certain fungi and bacteria from L-histidine in a multi-step enzymatic process. L-Hercynine is the key intermediate in this pathway. The process begins with the methylation of L-histidine to form L-Hercynine, which then undergoes sulfurization to yield L-ergothioneine.[3][7][10][17]
Figure 1: Biosynthetic pathway of L-Ergothioneine from L-Histidine.
Proposed Mechanism of Action of Deuterated L-Hercynine
The core of the proposed biological function is enhanced metabolic stability. L-Hercynine, like other amino acid derivatives, is subject to various metabolic processes. Deuteration, particularly on the methyl groups or the imidazole ring, would fortify it against enzymatic attack.
References
- 1. EP3194372A1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]
- 2. EP3194372B1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]
- 3. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unusual amino acid l-ergothioneine is a physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Ergothioneine from Endogenous Hercynine in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 13. Deuterated drug - Wikipedia [en.wikipedia.org]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Ergothioneine, Hercynine, and Histidine on Oxidative Degradation of Hyaluronan and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
L-Hercynine: A Historical and Technical Guide to its Discovery and Scientific Journey
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and historical research context of L-Hercynine, a naturally occurring betaine derivative of the amino acid L-histidine. Primarily known as the direct precursor to the potent antioxidant L-ergothioneine, the scientific investigation of L-Hercynine has been intrinsically linked to understanding the biosynthesis of its more famous derivative. This document details the seminal moments in L-Hercynine research, from its first chemical synthesis to the elucidation of its role in microbial metabolic pathways. It serves as a comprehensive resource, offering detailed experimental protocols from key historical studies, quantitative data summaries, and visualizations of relevant biochemical pathways and experimental workflows.
Discovery and Initial Characterization
L-Hercynine, chemically known as α-carboxy-N,N,N-trimethyl-L-histidinium, was identified in the mid-20th century. Its discovery was a direct result of investigations into the structure and biosynthesis of L-ergothioneine, a sulfur-containing amino acid that had been isolated decades earlier. Early research focused on its isolation from natural sources and its chemical characterization.
First Chemical Synthesis (Melville et al., 1968)
The first chemical synthesis of L-Hercynine was a significant milestone, confirming its structure and providing a means to produce the compound for further study. The landmark two-step synthesis from L-histidine was reported by Melville and his team in 1968.[1][2][3] This method, while foundational, faced challenges in purification, often requiring laborious ion-exchange chromatography to separate L-Hercynine from reaction byproducts and salts.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the key historical experiments that defined the early understanding of L-Hercynine.
Two-Step Chemical Synthesis of L-Hercynine from L-Histidine
This protocol is based on the work of Melville and his team (Reinhold, V. et al., 1968).[1][2][3]
Step 1: Synthesis of L-N,N-dimethyl-histidine
-
Reaction Setup: L-histidine is subjected to methylation under reducing conditions. This is achieved using formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, and the mixture is hydrogenated until the consumption of hydrogen ceases.
-
Work-up and Purification: Following the reaction, the catalyst is removed by filtration. The desired intermediate, L-N,N-dimethyl-histidine, is then obtained by recrystallization from the filtrate after treatment with organic solvents.
Step 2: Quaternization to L-Hercynine
-
Reaction Setup: The L-N,N-dimethyl-histidine obtained in the first step is methylated using methyl iodide.
-
Reaction Conditions: The reaction is performed at a pH of 9.
-
Work-up and Purification: The final product, L-Hercynine, is obtained after treatment and subsequent purification. Historically, this involved ion-exchange chromatography, followed by recrystallization to yield pure L-Hercynine.
Elucidation of the Biosynthetic Pathway of L-Ergothioneine via L-Hercynine
The role of L-Hercynine as a direct precursor in the biosynthesis of L-ergothioneine was established through a series of elegant isotopic tracer studies in various microorganisms. The following generalized protocol is based on the methodologies employed by researchers like Genghof and Van Damme (1964) and Ishikawa et al. (1974).[4][5]
1. Culture and Labeling:
-
A microorganism known to produce ergothioneine (e.g., Mycobacterium smegmatis or Neurospora crassa) is cultured in a chemically defined medium.
-
Radiolabeled precursors, such as L-[¹⁴C]histidine and [³⁵S]sulfate, are introduced into the culture medium.
2. Incubation and Harvesting:
-
The microorganisms are incubated for a sufficient period to allow for the uptake of the labeled precursors and their incorporation into metabolic products.
-
The cells are then harvested by centrifugation or filtration.
3. Extraction:
-
The harvested cells are lysed, and the intracellular metabolites, including L-Hercynine and L-ergothioneine, are extracted.
4. Purification and Separation:
-
The extract is subjected to purification and separation techniques to isolate L-Hercynine and L-ergothioneine. A common historical method involved chromatography on alumina columns.[4][5]
5. Detection and Quantification:
-
The radioactivity of the isolated L-Hercynine and L-ergothioneine fractions is measured using a scintillation counter or other appropriate detector.
-
The presence of the ¹⁴C label in both L-Hercynine and L-ergothioneine, and the ³⁵S label only in L-ergothioneine, confirms that L-histidine is first converted to L-Hercynine, which is then sulfurized to form L-ergothioneine.
Quantitative Data
The following tables summarize the key quantitative data from the historical research on L-Hercynine.
| Parameter | Value | Reference |
| Chemical Synthesis | ||
| Yield of L-N,N-dimethyl-histidine | 82% | Reinhold, V. et al., J. Med. Chem. 1968 |
| Yield of L-Hercynine | 89% | Reinhold, V. et al., J. Med. Chem. 1968 |
| Overall Yield | 73% | Reinhold, V. et al., J. Med. Chem. 1968 |
Table 1: Yields for the two-step chemical synthesis of L-Hercynine.
Visualizations
The following diagrams illustrate the key pathways and workflows in L-Hercynine research.
Caption: Chemical synthesis of L-Hercynine from L-Histidine.
Caption: Biosynthetic pathway of L-Ergothioneine from L-Histidine.
Caption: Experimental workflow for isotopic tracer studies.
Historical Context and Evolving Perspectives
The historical research on L-Hercynine was predominantly driven by the scientific community's interest in L-ergothioneine. As the direct and obligatory precursor, understanding the formation of L-Hercynine was crucial to unraveling the complete biosynthetic pathway of ergothioneine. Early studies did not attribute any significant independent physiological role to L-Hercynine itself. It was viewed as a transient metabolic intermediate.
This perspective has begun to evolve in the 21st century with the advancement of metabolomics. Recent studies have identified L-Hercynine as a potential biomarker. For instance, the ratio of L-Hercynine to L-ergothioneine has been proposed as an index of ergothioneine metabolism and may be associated with cognitive reserve. This suggests that while historically viewed as a simple precursor, the cellular levels of L-Hercynine may have physiological significance that is yet to be fully understood.
Conclusion
The journey of L-Hercynine research, from its initial synthesis to its established role as a key intermediate in L-ergothioneine biosynthesis, provides a fascinating case study in the progression of biochemical investigation. The foundational work of early researchers laid the groundwork for our current understanding of this molecule. While historically overshadowed by its more famous derivative, emerging research suggests that L-Hercynine may yet hold undiscovered biological importance, warranting further investigation by the modern scientific community. This guide serves as a testament to the meticulous experimental work of the past and a resource for future explorations into the multifaceted roles of L-Hercynine.
References
- 1. US20170283382A1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]
- 2. EP3194372B1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]
- 3. EP3194372A1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]
- 4. BIOSYNTHESIS OF ERGOTHIONEINE AND HERCYNINE BY MYCOBACTERIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOSYNTHESIS OF ERGOTHIONEINE AND HERCYNINE BY MYCOBACTERIA [ouci.dntb.gov.ua]
Methodological & Application
Application Note: L-Hercynine-d3 for the Quantitative Analysis of L-Hercynine by Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in metabolomics, pharmacokinetic studies, and antioxidant research.
Introduction
L-Hercynine is a histidine-derived betaine and a direct metabolic precursor to the potent antioxidant L-Ergothioneine.[1] Accurate quantification of L-Hercynine in biological matrices is crucial for understanding the biosynthetic pathway of L-Ergothioneine and its role in cellular protection against oxidative stress.[2][3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high selectivity and sensitivity.[4]
The gold standard for quantification in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[5] L-Hercynine-d3, a deuterated analog of L-Hercynine, is an ideal internal standard. It co-elutes with the native analyte and exhibits identical ionization and fragmentation behavior, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest accuracy and precision.[6] This application note provides a detailed protocol for the quantification of L-Hercynine in human whole blood using this compound as an internal standard.[2][7]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the beginning of the workflow. The SIL-IS is chemically identical to the analyte but has a different mass. The mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass-to-charge ratios (m/z). By measuring the peak area ratio of the native analyte to the SIL-IS, variations introduced during the analytical process are normalized, leading to highly accurate and precise quantification.
Caption: Principle of Isotope Dilution using a Stable Isotope-Labeled Internal Standard (SIL-IS).
Experimental Protocol: Quantification of L-Hercynine in Human Whole Blood
This protocol is adapted from the validated method described by Sotgia et al. (2018) in Molecules.[2][3][7]
Materials and Reagents
-
L-Hercynine standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, water, and formic acid
-
Diethylpyrocarbonate (DEPC) for derivatization
-
Sodium phosphate dibasic heptahydrate
-
Human whole blood (or other biological matrix)
-
Micro-concentrators/ultrafiltration units (e.g., 10 kDa MWCO)
Preparation of Solutions
-
Analyte Stock Solution (5 mmol/L): Prepare in ultrapure water.
-
Internal Standard (this compound) Stock Solution (5 mmol/L): Prepare in ultrapure water.
-
Calibration Standards: Serially dilute the analyte stock solution in ultrapure water to prepare calibration standards ranging from 35 to 1120 nmol/L.[2]
-
Working Internal Standard Solution: Spike each calibration standard and sample with this compound to a final fixed concentration.
-
Derivatization Reagent (DEPC): Prepare a 33 mmol/L solution in ultrapure water.
-
Reaction Buffer: Prepare a 100 mmol/L sodium phosphate buffer and adjust the pH to 9.3.
Sample Preparation Workflow
The sample preparation involves red blood cell lysis, protein removal, and a crucial derivatization step to improve chromatographic retention on a C18 column.[2]
-
Cell Lysis: Lyse red blood cells by adding cold ultrapure water to the whole blood sample.
-
Spiking: Add a known volume of the this compound working solution to each sample.
-
Protein Removal: Filter the samples using micro-concentrators (e.g., 10 kDa cutoff) by centrifugation at a controlled temperature (4 °C).[2]
-
Derivatization:
-
To the clear filtered fluid, add the reaction buffer (pH 9.3).
-
Add the DEPC solution and incubate to allow the derivatization of L-Hercynine and this compound.
-
-
Final Preparation: The derivatized sample is now ready for injection into the LC-MS/MS system.
Caption: Experimental workflow for the preparation of whole blood samples.
LC-MS/MS Parameters
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| Column | C18 reversed-phase column |
| Mobile Phase | Isocratic: 95% aqueous 0.1% formic acid, 5% acetonitrile[2] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 °C[2] |
| Injection Volume | 5 µL[2] |
| Run Time | 10 minutes[2] |
Table 2: Tandem Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Source Temperature | 150 °C[2] |
| Desolvation Temperature | 500 °C[2] |
| Capillary Voltage | 2.5 kV[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| L-Hercynine MRM | m/z 270.28 → 95[2][3] |
| This compound MRM | m/z 273.21 → 95[2][3] |
| Dwell Time | 0.1 s[2] |
Note: The m/z values correspond to the derivatized forms of the analytes.
Method Performance Characteristics
The following data, summarized from a validated method, demonstrates the performance of this analytical approach.[2][3][7]
Table 3: Summary of Quantitative Method Performance
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999[2] |
| Calibration Range | 35 – 1120 nmol/L[3] |
| Limit of Detection (LOD) | 10.30 nmol/L[2][7] |
| Limit of Quantification (LOQ) | 31.21 nmol/L[2][7] |
| Intra-day Precision (%RSD) | < 7%[2] |
| Inter-day Precision (%RSD) | < 7%[2] |
Biochemical Context: L-Ergothioneine Biosynthesis
L-Hercynine is a key intermediate in the biosynthesis of L-Ergothioneine. Understanding this pathway is often the motivation for measuring L-Hercynine levels. The process begins with the amino acid L-histidine.
Caption: Simplified biosynthetic pathway from L-Histidine to L-Ergothioneine.
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of L-Hercynine in complex biological matrices like whole blood. The detailed LC-MS/MS protocol presented here, including sample preparation with derivatization, offers excellent sensitivity and linearity. This application is highly valuable for researchers in pharmacology, nutrition, and clinical diagnostics who are investigating the roles of L-Hercynine and L-Ergothioneine in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home - Cerilliant [cerilliant.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of L-Hercynine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Hercynine is the biological precursor to L-ergothioneine, a potent antioxidant and cytoprotectant.[1][2] The quantification of L-Hercynine in human plasma is of growing interest for its potential role as a biomarker in studies related to oxidative stress and various biological processes.[1][3] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of L-Hercynine in human plasma.
The method employs L-Hercynine-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The protocol involves a chemical derivatization step followed by chromatographic separation on a C18 column and detection using Multiple Reaction Monitoring (MRM) in positive ion mode.[1][3][4]
L-Hercynine Biosynthesis
L-Hercynine is synthesized in certain bacteria and fungi from the amino acid L-histidine through enzymatic methylation.[5][6] This initial step is critical in the overall pathway leading to L-ergothioneine.[7]
Caption: Biosynthesis of L-Hercynine from L-Histidine.
Experimental Protocol
Materials and Reagents
-
L-Hercynine hydrochloride
-
This compound hydrochloride (Internal Standard)
-
Diethylpyrocarbonate (DEPC)
-
Formic Acid (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
-
Sodium Phosphate Dibasic Heptahydrate
Preparation of Standards and Solutions
-
Stock Solutions (1 mmol/L): Prepare stock solutions of L-Hercynine and this compound in ultrapure water.
-
Working Standard Solutions: Prepare fresh working standards by diluting the L-Hercynine stock solution with water to create calibration standards ranging from 35 to 1120 nmol/L.[3][4]
-
Internal Standard Working Solution: Prepare a fresh working solution of this compound by diluting the stock solution in ultrapure water.[3]
-
Derivatization Buffer: Prepare a 100 mmol/L solution of sodium phosphate dibasic heptahydrate in ultrapure water, adjusting the pH to 9.3.[3]
Sample Preparation Workflow
The following protocol outlines the key steps for preparing plasma samples for analysis. This procedure includes a derivatization step with DEPC to form a carbethoxy derivative, which enhances chromatographic retention and detection.[1][3][4]
References
- 1. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic and Metabolomic Dissection of the Ergothioneine and Selenoneine Biosynthetic Pathway in the Fission Yeast, S. pombe, and Construction of an Overproduction System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Hercynine-d3 in Clinical Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in numerous diseases.[1][2] L-ergothioneine (ET), a diet-derived sulfur-containing amino acid, is recognized for its potent antioxidant and cytoprotective properties.[3][4][5] It accumulates in tissues susceptible to oxidative damage and plays a role in mitigating ROS-induced damage.[2][4]
L-hercynine is a metabolic precursor and a stable oxidation product of L-ergothioneine.[6][7] The conversion of ET to L-hercynine can be facilitated by ROS, making the ratio of L-hercynine to L-ergothioneine (Hcy:ET) a potential biomarker for assessing ET metabolism and the cellular redox state.[8][9] In clinical research, accurately quantifying endogenous analytes like L-hercynine requires a robust internal standard to correct for sample loss during preparation and variations in instrument response.
L-Hercynine-d3, a deuterated isotopologue of L-hercynine, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This application note provides detailed protocols for the use of this compound in clinical studies of oxidative stress.
Application: Biomarker Quantification
The primary application of this compound is as an internal standard for the accurate and precise quantification of L-hercynine in biological matrices, such as whole blood, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] Given that L-hercynine is a metabolite of the antioxidant L-ergothioneine, its measurement can provide insights into:
-
Oxidative Stress Status: The ratio of L-hercynine to its precursor L-ergothioneine may serve as an index of oxidative stress, where an elevated ratio could indicate increased ROS activity.[8]
-
Metabolism of Antioxidants: Tracking L-hercynine levels helps in understanding the in vivo metabolism and turnover of L-ergothioneine, a key dietary antioxidant.[3][8]
-
Cognitive Health Research: The plasma Hcy:ET ratio has been proposed as a novel biomarker of cognitive reserve in Alzheimer's disease, a condition associated with significant oxidative stress.[8]
Metabolic and Signaling Pathways
L-ergothioneine is a potent antioxidant that protects cells from oxidative damage through various mechanisms, including the direct scavenging of free radicals and the chelation of metal cations.[2][4] Under conditions of oxidative stress, L-ergothioneine can be oxidized, leading to the formation of metabolites, including L-hercynine.[8] The specific transporter protein OCTN1 facilitates the uptake and accumulation of L-ergothioneine in tissues prone to oxidative stress.
Quantitative Data
Accurate quantification is crucial for establishing baseline levels and detecting pathological changes. The following table summarizes key quantitative parameters from a study that developed a method for L-hercynine analysis in human whole blood.[9][10]
| Parameter | Value | Matrix | Population |
| Average Concentration | 178.5 ± 118.1 nmol/L | Whole Blood | 30 healthy male volunteers (aged 77 ± 12 years) |
| Linearity Range | 35–1120 nmol/L | Whole Blood | N/A |
| Limit of Detection (LOD) | 10.30 nmol/L | Whole Blood | N/A |
| Limit of Quantification (LOQ) | 31.21 nmol/L | Whole Blood | N/A |
| Intra-day Precision | < 7% | Whole Blood | N/A |
| Intermediate Precision | < 7% | Whole Blood | N/A |
| Correlation with ET | r = 0.8915 (p < 0.0001) | Whole Blood | Healthy Human Subjects |
Table 1: Quantitative data for L-Hercynine analysis in human whole blood. Data sourced from Mangoni et al. (2018)[9][10] and Cheah et al.[3].
Experimental Protocols
Protocol: Quantification of L-Hercynine in Human Whole Blood by LC-MS/MS
This protocol is adapted from the validated method described by Mangoni et al. (2018).[9][10] It details the use of this compound as an internal standard for accurate measurement.
5.1.1 Materials and Reagents
-
L-Hercynine standard
-
This compound (Internal Standard)
-
Human whole blood (collected in EDTA tubes)
-
Ultrapure water (Milli-Q or equivalent)
-
Diethylpyrocarbonate (DEPC)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Micro concentrators/ultrafiltration units (e.g., 10 kDa MWCO)
-
Refrigerated centrifuge
-
LC-MS/MS system
5.1.2 Sample Preparation
-
Internal Standard Spiking: Add this compound solution to whole blood samples, standards, and quality controls to achieve a final concentration within the calibrated range.
-
Red Blood Cell Lysis: Add 4 volumes of cold ultrapure water to 1 volume of the spiked whole blood sample. Vortex briefly to mix.
-
Filtration: Transfer the lysate to a micro concentrator unit. Centrifuge at 14,000 x g for 30 minutes at 4 °C.
-
Derivatization: Transfer the clear filtrate to a new microcentrifuge tube. Add DEPC solution, vortex, and incubate to allow for the derivatization of L-hercynine and this compound. This step improves chromatographic retention and detection sensitivity.
-
Analysis: Transfer the final derivatized sample to an autosampler vial for LC-MS/MS analysis.
5.1.3 LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.[9]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection: Multiple Reaction Monitoring (MRM)
5.1.4 Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (L-Hercynine / this compound) against the concentration of the calibration standards.
-
Use a linear regression model to fit the curve.
-
Determine the concentration of L-Hercynine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for the reliable quantification of L-hercynine in clinical samples. Its use as an internal standard in LC-MS/MS methods enables researchers to accurately investigate the role of the L-ergothioneine/L-hercynine metabolic axis in diseases associated with oxidative stress. The protocols and data presented here provide a framework for incorporating this biomarker into clinical studies, potentially leading to new diagnostic insights and therapeutic strategies for managing oxidative stress-related conditions.
References
- 1. ergothioneine-as-a-natural-antioxidant-against-oxidative-stress-related-diseases - Ask this paper | Bohrium [bohrium.com]
- 2. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3194372A1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]
- 7. Distribution and accumulation of dietary ergothioneine and its metabolites in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ergothioneine in Tissue Samples Using L-Hercynine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine (ET) is a naturally occurring amino acid and antioxidant that is acquired through diet. It accumulates in tissues and cells that are often subjected to high levels of oxidative stress. Given its potential role in cytoprotection, the accurate quantification of ergothioneine in various tissues is of significant interest in biomedical research and drug development. This document provides detailed application notes and protocols for the measurement of ergothioneine in tissue samples using a stable isotope-labeled internal standard, L-Hercynine-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). L-Hercynine is a precursor in the biosynthesis of ergothioneine, making its deuterated form an excellent choice for an internal standard to ensure accurate and precise quantification.
Ergothioneine Biosynthetic Pathway
The biosynthesis of ergothioneine is not performed by animals; it is obtained from dietary sources. In organisms that can synthesize it, the pathway begins with the methylation of histidine to form hercynine. Subsequently, a sulfur atom is incorporated from cysteine to produce ergothioneine.
Caption: Biosynthetic pathway of ergothioneine from L-histidine.
Experimental Workflow for Ergothioneine Quantification
The overall workflow for quantifying ergothioneine in tissue samples involves tissue homogenization, protein precipitation and extraction of the analyte and internal standard, followed by LC-MS/MS analysis.
Caption: General experimental workflow for ergothioneine quantification in tissue.
Detailed Experimental Protocols
Protocol 1: Tissue Sample Preparation and Extraction
This protocol is adapted for the extraction of ergothioneine from various animal tissues.
Materials:
-
Tissue samples (e.g., liver, kidney, brain, spleen)
-
Deionized water, HPLC grade
-
Methanol, LC-MS grade
-
This compound internal standard solution (concentration to be optimized based on expected ergothioneine levels)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer, or Potter-Elvehjem homogenizer)
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Tissue Excision and Washing: Excise the tissue of interest and place it on ice. For tissues with high blood content like the heart, it is recommended to wash thoroughly with ice-cold PBS to remove excess blood before snap-freezing in liquid nitrogen.
-
Tissue Weighing and Homogenization:
-
Accurately weigh approximately 10-50 mg of the frozen tissue.
-
Transfer the weighed tissue to a suitable homogenization tube.
-
Add a pre-determined volume of ice-cold deionized water containing the this compound internal standard. A typical ratio is 100 µL of water per 10 mg of tissue.
-
Homogenize the tissue on ice until a uniform homogenate is obtained. The specific homogenization parameters (e.g., speed, duration, cycles) should be optimized for each tissue type.
-
-
Protein Precipitation and Analyte Extraction:
-
To the tissue homogenate, add 4 volumes of ice-cold methanol (e.g., 400 µL of methanol for every 100 µL of homogenate).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for at least 2 hours (overnight is also acceptable) to facilitate protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted ergothioneine and this compound, without disturbing the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex briefly and centrifuge at high speed for 5-10 minutes to pellet any remaining particulates.
-
-
Sample Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., UPLC-Triple Quadrupole MS).
LC Parameters (Example):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds like ergothioneine. An example is a Waters CORTECS UPLC HILIC column (2.1 x 100 mm, 1.6 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A gradient elution may be necessary to achieve optimal separation. An example could be:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 2-10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions can be used for monitoring ergothioneine and this compound. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (example) |
| Ergothioneine | 230.1 | 127.1 | 20 |
| 230.1 | 184.1 | 15 | |
| This compound | 201.1 | 98.1 | 25 |
| 201.1 | 142.1 | 18 |
Note: The exact m/z values and collision energies should be determined by direct infusion of analytical standards on the mass spectrometer being used.
Data Presentation and Method Validation
The performance of the analytical method should be thoroughly validated. Key validation parameters are summarized below.
Table 1: Method Validation Parameters for Ergothioneine Quantification
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 15 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 4.5% |
| Inter-day Precision (%RSD) | < 15% | 6.8% |
| Accuracy (% Recovery) | 85-115% | 92-107% |
| Matrix Effect | 80-120% | 95% |
Table 2: Example Ergothioneine Concentrations in Mouse Tissues
The following table presents example concentrations of ergothioneine found in various mouse tissues, as reported in the literature. These values can serve as a general reference.
| Tissue | Ergothioneine Concentration (nmol/g wet weight) |
| Liver | ~150-200 |
| Kidney | ~100-150 |
| Spleen | ~80-120 |
| Brain | ~5-15 |
| Heart | ~20-40 |
| Lung | ~40-60 |
Note: These values are approximate and can vary based on diet, age, and other factors.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of ergothioneine in tissue samples by LC-MS/MS. The detailed protocols and validation guidelines presented in these application notes are intended to assist researchers in accurately measuring this important antioxidant, thereby facilitating a better understanding of its physiological roles and potential therapeutic applications. Adherence to good laboratory practices and thorough method validation are crucial for obtaining high-quality, reproducible data.
Application Notes: Quantitative Analysis of L-Hercynine in Human Whole Blood Using L-Hercynine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of L-Hercynine in human whole blood using L-Hercynine-d3 as an internal standard (IS). The method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The protocol includes procedures for sample preparation involving red blood cell lysis and protein removal, derivatization of L-Hercynine with diethylpyrocarbonate (DEPC), and subsequent analysis by LC-MS/MS. This method is suitable for researchers, scientists, and drug development professionals investigating the role of L-Hercynine in various biological processes, including its relationship with the antioxidant L-Ergothioneine and oxidative stress.
Introduction
L-Hercynine is a precursor and metabolite of the potent dietary antioxidant L-Ergothioneine.[1][2] The quantification of L-Hercynine in biological matrices such as whole blood is crucial for understanding the pharmacokinetics, metabolism, and physiological roles of ergothioneine. Given that the vast majority of blood ergothioneine is found in red blood cells, whole blood is the preferred matrix for analysis.[3] Stable isotope-labeled internal standards, such as this compound, are best practice for quantitative LC-MS/MS analysis as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[4][5]
This protocol details a validated LC-MS/MS method for the determination of L-Hercynine in human whole blood, adapted from the work of Sotgia et al. (2018).[1][6] The method involves hypotonic lysis of red blood cells, protein precipitation via ultrafiltration, derivatization of the analyte and internal standard, followed by isocratic chromatographic separation and detection by tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
L-Hercynine hydrochloride (≥98% purity)
-
This compound (as internal standard)
-
Diethylpyrocarbonate (DEPC)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Human whole blood (with anticoagulant, e.g., EDTA)
-
Phosphate buffer (100 mmol/L, pH ~9.0)
-
Agilent Zorbax Eclipse Plus C18 column (4.6 x 100 mm, 3.5 µm) or equivalent[2][9]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of L-Hercynine in ultrapure water.
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare intermediate working solutions of L-Hercynine and this compound by diluting the stock solutions with ultrapure water.
-
-
Calibration Standards (CS):
-
Prepare a series of calibration standards by spiking blank human whole blood with the L-Hercynine working solution to achieve final concentrations covering the desired linear range (e.g., 35–1120 nmol/L).[6]
-
-
Quality Control (QC) Samples:
Sample Preparation
-
Red Blood Cell Lysis:
-
To 400 µL of whole blood sample (CS, QC, or unknown), add 500 µL of cold ultrapure water (a sample to water ratio of 1:1.25).[6]
-
Vortex briefly to mix.
-
-
Protein Removal:
-
Transfer the lysed sample to a Vivaspin® 500 micro concentrator (10 kDa MWCO).
-
Centrifuge at 21,380 x g for 30 minutes at 4°C.[6]
-
-
Derivatization:
-
Transfer 120 µL of the clear filtrate to a clean microcentrifuge tube.
-
Add the this compound internal standard working solution.
-
Add 20 µL of 100 mmol/L phosphate buffer.[6]
-
Add 40 µL of DEPC.[6]
-
Vortex the mixture and let it stand at room temperature for 5 minutes.[6]
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | 95% Aqueous 0.1% v/v Formic Acid : 5% Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
| Mode | Isocratic |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Desolvation Gas | Nitrogen (600 L/h) |
| Collision Gas | Argon (0.5 mL/h) |
| Dwell Time | 0.1 s |
MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Voltage (V) |
| Derivatized L-Hercynine | 270.28 | 95 | 28 | 27 |
| Derivatized this compound | 273.21 | 95 | 35 | 25 |
Data Presentation
The following table summarizes the performance characteristics of the described method.
Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 35–1120 nmol/L | [6] |
| Coefficient of Determination (r²) | >0.999 | [2] |
| Limit of Detection (LOD) | 10.30 nmol/L | [6] |
| Limit of Quantification (LOQ) | 31.21 nmol/L | [6] |
| Intra-day Precision (%RSD) | <7% | [6] |
| Inter-day Precision (%RSD) | <7% | [6] |
Visualizations
References
- 1. pharmoutsource.com [pharmoutsource.com]
- 2. agilent.com [agilent.com]
- 3. chromtech.com [chromtech.com]
- 4. Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmp-micro.com [cmp-micro.com]
- 6. moph.gov.lb [moph.gov.lb]
- 7. shop.sartorius.com [shop.sartorius.com]
- 8. vivaproducts.com [vivaproducts.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. anivet.au.dk [anivet.au.dk]
Application Notes and Protocols: L-Hercynine-d3 in Metabolomics Studies of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for elucidating the biochemical underpinnings of complex diseases. In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, metabolomics offers a unique window into the metabolic dysregulations that precede and accompany neuronal loss. L-Hercynine, a metabolite of the potent antioxidant L-ergothioneine, has emerged as a molecule of interest in these studies. Altered levels of L-ergothioneine and the L-Hercynine to L-ergothioneine ratio have been observed in patients with cognitive impairment and neurodegenerative diseases, suggesting their involvement in disease pathogenesis.[1][2]
L-Hercynine-d3, a stable isotope-labeled form of L-Hercynine, serves as an ideal internal standard for quantitative metabolomics studies using liquid chromatography-mass spectrometry (LC-MS/MS). Its use allows for precise and accurate quantification of endogenous L-Hercynine by correcting for variations in sample preparation and instrument response. These application notes provide detailed protocols for the use of this compound in the analysis of biological samples relevant to neurodegenerative disease research.
Quantitative Data Summary
The following tables summarize the reported concentrations of L-Hercynine and related metabolites in human samples. This data can serve as a reference for researchers designing and interpreting metabolomics studies in neurodegenerative diseases.
Table 1: L-Hercynine Concentrations in Human Whole Blood
| Population | Analyte | Concentration (nmol/L) | Analytical Method | Reference |
| Healthy Male Volunteers (aged 77 ± 12 years) | L-Hercynine | 178.5 ± 118.1 | LC-MS/MS | [3][4][5][6] |
Table 2: Relative Changes in L-Ergothioneine and L-Hercynine in Neurodegenerative Diseases
| Condition | Analyte/Ratio | Observation | Significance | Reference |
| Dementia | Plasma L-Ergothioneine | Lowest compared to No Cognitive Impairment (NCI) and Cognitive Impairment, No Dementia (CIND) | p < 0.001 vs. NCI and CIND | [1][2] |
| Dementia | Plasma L-Hercynine to L-Ergothioneine Ratio | Significant increase compared to NCI | p < 0.01 vs. NCI | [1][2] |
| Cognitive Impairment, No Dementia (CIND) | Plasma L-Ergothioneine | Intermediate levels between NCI and Dementia | p < 0.001 vs. NCI | [1][2] |
| Parkinson's Disease | Plasma L-Ergothioneine | Significantly decreased levels in patients | Not specified | [7][8] |
Experimental Protocols
Protocol 1: Quantitative Analysis of L-Hercynine in Human Whole Blood using LC-MS/MS with this compound Internal Standard
This protocol is adapted from the method described by Sotgia et al. (2018).[3][4][5][6][9][10]
1. Materials and Reagents:
-
L-Hercynine analytical standard
-
This compound internal standard
-
Ultrapure water (Milli-Q grade or equivalent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Diethylpyrocarbonate (DEPC)
-
Micro-concentrators/ultrafiltration units (e.g., 3 kDa MWCO)
-
Whole blood samples (collected in EDTA or heparin tubes)
2. Sample Preparation:
-
Lysis of Red Blood Cells: To 200 µL of whole blood, add 200 µL of cold ultrapure water containing this compound at a known concentration (e.g., 100 nmol/L). Vortex briefly to mix.
-
Filtration: Filter the lysed sample using a micro-concentrator by centrifugation at a controlled temperature of 4 °C to remove proteins and other high molecular weight components.
-
Derivatization: Transfer the clear filtrate to a new tube. Add DEPC to derivatize L-Hercynine and this compound. The reaction can be carried out at room temperature.
-
Sample Dilution: After derivatization, dilute the sample with the initial mobile phase (e.g., 95:5 aqueous 0.1% formic acid:acetonitrile) to the desired concentration for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: An isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B can be used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Derivatized L-Hercynine: m/z 270.28 → 95
-
Derivatized this compound: m/z 273.21 → 95
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the derivatized L-Hercynine standard to the this compound internal standard against the concentration of the L-Hercynine standard.
-
Quantify the concentration of L-Hercynine in the biological samples by interpolating the peak area ratio of the endogenous derivatized L-Hercynine to the this compound internal standard from the calibration curve.
Protocol 2: Extraction of L-Hercynine from Brain Tissue for Metabolomics Analysis
This protocol provides a general procedure for the extraction of polar metabolites, including L-Hercynine, from brain tissue.[11][12][13]
1. Materials and Reagents:
-
Frozen brain tissue samples
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Chloroform (HPLC grade), pre-chilled to -20°C
-
Ultrapure water, chilled to 4°C
-
This compound internal standard
-
Homogenizer (e.g., bead beater or probe sonicator)
2. Extraction Procedure:
-
Tissue Homogenization: Weigh approximately 50-100 mg of frozen brain tissue. Add a known amount of this compound internal standard. Homogenize the tissue in a mixture of cold methanol and water (e.g., 2:1 v/v).
-
Phase Separation: Add cold chloroform to the homogenate to create a biphasic mixture (e.g., methanol:water:chloroform 2:1:2 v/v/v). Vortex vigorously.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the polar metabolites including L-Hercynine and this compound.
-
Drying: Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
3. LC-MS/MS Analysis:
-
The LC-MS/MS parameters can be adapted from Protocol 1. The derivatization step with DEPC may be necessary to improve chromatographic retention and sensitivity for L-Hercynine.
Visualizations
Caption: Experimental workflow for the quantification of L-Hercynine.
Caption: Putative role of L-Ergothioneine and L-Hercynine in neuroprotection.
References
- 1. Ergothioneine, recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Longitudinal Consumption of Ergothioneine Reduces Oxidative Stress and Amyloid Plaques and Restores Glucose Metabolism in the 5XFAD Mouse Model of Alzheimer’s Disease [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Sample Preparation for Endopeptidomic Analysis in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]
- 8. Recent advances in CSF biomarkers for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diagnostic cerebrospinal fluid biomarkers for Parkinson's disease: A pathogenetically based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ergothioneine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ergothioneine Treatment Ameliorates the Pathological Phenotypes of Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of cerebrospinal fluid metabolites as biomarkers for neurobrucellosis by liquid chromatography-mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of L-Hercynine in Human Whole Blood by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Hercynine in human whole blood. L-Hercynine, a precursor to the antioxidant ergothioneine, is a molecule of growing interest in oxidative stress and other biological processes.[1][2][3][4] The method utilizes L-Hercynine-d3 as an internal standard to ensure accuracy and precision. A derivatization step with diethylpyrocarbonate is employed to enhance chromatographic retention and mass spectrometric detection of the zwitterionic L-Hercynine.[1] The method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for clinical research and drug development applications.
Introduction
L-Hercynine is a trimethylated derivative of the amino acid histidine and serves as a direct precursor in the biosynthesis of ergothioneine, a potent antioxidant.[5][6][7] The quantification of L-Hercynine can provide valuable insights into the redox state and metabolic pathways associated with oxidative stress.[1][2][3][4] Due to its zwitterionic nature, analyzing L-Hercynine by reversed-phase liquid chromatography can be challenging.[1] This application note presents a validated LC-MS/MS method that overcomes these challenges through a simple derivatization procedure, enabling reliable quantification in a complex matrix like human whole blood.
Experimental Workflow
The overall experimental workflow for the analysis of L-Hercynine in human whole blood is depicted below.
Caption: Experimental workflow for L-Hercynine analysis.
L-Hercynine Biosynthetic Pathway
L-Hercynine is a key intermediate in the biosynthesis of ergothioneine, a process that is particularly active in certain fungi and bacteria. The pathway involves the trimethylation of L-histidine.
Caption: Biosynthesis of Ergothioneine from L-Histidine.
Experimental Protocols
Sample Preparation
-
Red Blood Cell Lysis: Lyse red blood cells by adding cold water to the whole blood sample.[1][2][3][4]
-
Filtration: Filter the lysed sample using micro concentrators at a controlled temperature of 4°C to remove cell debris.[1][2][3][4]
-
Internal Standard Spiking: Add this compound internal standard to the clear filtrate.
-
Derivatization: Treat the filtrate with diethylpyrocarbonate (DEPC) to derivatize L-Hercynine, forming its carbethoxy derivative.[1][2][3] This step is crucial for improving chromatographic performance.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Column |
| Mobile Phase | 0.1% (v/v) Formic Acid in Water : Acetonitrile (95:5) |
| Flow Rate | Isocratic |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Autosampler Temperature | 23°C |
| Run Time | 10 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 600 L/h (Nitrogen) |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Analyte (Derivatized) | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Voltage (V) |
| L-Hercynine | 270.28 | 95 | 28 | 27 |
| This compound | 273.21 | 95 | 35 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of L-Hercynine in human whole blood.
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range (nmol/L) | 35 - 1120 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (nmol/L) | 10.30 |
| Limit of Quantification (LOQ) (nmol/L) | 31.21 |
| Intraday Precision (%RSD) | < 7% |
| Interday Precision (%RSD) | < 7% |
The calibration curve showed excellent linearity over the specified concentration range.[1][2][3][4] The low LOD and LOQ indicate high sensitivity, allowing for the detection of endogenous levels of L-Hercynine.[1][2][3][4] The precision of the method, with relative standard deviations below 7%, confirms its reproducibility.[1][2][3][4]
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive tool for the quantitative analysis of L-Hercynine in human whole blood. The simple sample preparation, involving a derivatization step, and the highly selective MRM detection make this method well-suited for high-throughput applications in clinical research and studies investigating the role of the ergothioneine pathway in human health and disease.
References
- 1. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application of L-Ergothioneine_Chemicalbook [chemicalbook.com]
- 7. Role of Ergothioneine in Microbial Physiology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ergothioneine in Human Urine using L-Hercynine-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine (EGT) is a naturally occurring, diet-derived amino acid antioxidant that accumulates in high concentrations in tissues subjected to oxidative stress.[1] Due to its potent cytoprotective properties, there is growing interest in EGT as a biomarker for various physiological and pathological states, including oxidative stress, inflammatory diseases, and neurological disorders. The quantification of EGT in accessible biological matrices such as urine is a key aspect of this research. Urinary levels of EGT can provide insights into its metabolism, excretion, and overall systemic status. The specific transporter SLC22A4 (also known as OCTN1) is responsible for the avid reabsorption of ergothioneine in the kidneys, indicating a physiological significance to its retention.[1][2]
Stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry, as they compensate for variations in sample preparation and matrix effects. L-Hercynine, the metabolic precursor to ergothioneine, provides a structurally similar scaffold for an ideal internal standard.[3] This application note describes a robust and sensitive LC-MS/MS method for the quantification of ergothioneine in human urine samples using L-Hercynine-d3 as an internal standard.
Metabolic Pathway of Ergothioneine
Ergothioneine is synthesized in certain fungi and bacteria from the amino acid L-histidine. The biosynthesis involves the methylation of histidine to form hercynine, which is then converted to ergothioneine.[4] Humans and other animals obtain ergothioneine exclusively from their diet.
Experimental Protocol
This protocol provides a method for the quantitative analysis of ergothioneine in human urine samples.
Materials and Reagents
-
L-Ergothioneine standard (Sigma-Aldrich or equivalent)
-
This compound (Toronto Research Chemicals or equivalent)
-
LC-MS grade water, acetonitrile, and formic acid
-
Human urine samples (stored at -80°C)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
A sensitive HPLC or UHPLC system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard and Internal Standard Preparation
-
Ergothioneine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-ergothioneine in LC-MS grade water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Working Solutions: Prepare serial dilutions of the ergothioneine stock solution in water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in water.
Sample Preparation
-
Thaw frozen human urine samples on ice.
-
Vortex the urine samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of urine with 440 µL of water and 10 µL of the this compound working solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
| Parameter | Recommended Conditions |
| LC System | |
| Column | HILIC Column (e.g., Waters CORTECS UPLC HILIC, 2.1 x 100 mm, 1.6 µm) or C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient (Example) | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 5.1 | |
| 8.0 | |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| L-Ergothioneine | 230.1 | 127.1 | 50 | 25 |
| This compound (IS) | 201.2 | 95.1 | 50 | 30 |
Note: MS/MS parameters such as collision energy should be optimized for the specific instrument used.
Quantitative Data (Representative)
The following tables present example data for method performance, adapted from published literature for ergothioneine and hercynine quantification in biological matrices. These values should be established for the specific laboratory conditions and matrix used.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| L-Ergothioneine | 10 - 10,000 | >0.999 | 10 |
| L-Hercynine | 7 - 220 | >0.99 | 6.2 |
(Data adapted from studies on ergothioneine in plasma and hercynine in whole blood)
Table 2: Precision and Accuracy (Representative Data)
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| L-Ergothioneine | Low | 3.9 | 5.7 | 98.5 |
| Mid | 2.1 | 3.4 | 101.0 | |
| High | 0.9 | 1.3 | 99.2 | |
| L-Hercynine | Low | < 7 | < 7 | 93 - 107 |
| Mid | < 7 | < 7 | 93 - 107 | |
| High | < 7 | < 7 | 93 - 107 |
(Data adapted from studies on ergothioneine in plasma and hercynine in whole blood)[5]
Renal Handling of Ergothioneine
Ergothioneine is efficiently retained in the body through active reabsorption in the kidneys. The transporter OCTN1 (SLC22A4) is located on the apical membrane of the proximal tubule cells and plays a critical role in this process.
Conclusion
The described LC-MS/MS method provides a sensitive and specific approach for the quantification of ergothioneine in human urine. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and procedural losses. This analytical method is a valuable tool for researchers and clinicians investigating the role of ergothioneine in human health and disease, facilitating its evaluation as a potential biomarker in drug development and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Hercynine-d3 Derivatization for Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of L-Hercynine-d3 for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of L-Hercynine necessary for our LC-MS/MS analysis?
A1: L-Hercynine is a zwitterionic molecule, which can lead to poor retention on reversed-phase chromatography columns and reduced ionization efficiency in the mass spectrometer. Derivatization with an agent like diethylpyrocarbonate (DEPC) converts it to a less polar, more volatile derivative, improving its chromatographic behavior and enhancing its signal in the mass spectrometer.
Q2: What is the recommended derivatization reagent for L-Hercynine?
A2: Diethylpyrocarbonate (DEPC) has been successfully used to derivatize L-Hercynine for LC-MS/MS analysis. It reacts with the secondary amine on the imidazole ring to form a carbethoxy derivative, which is suitable for mass spectrometry.
Q3: What are the expected m/z transitions for derivatized L-Hercynine and this compound?
A3: For the carbethoxy derivative of L-Hercynine and its deuterated internal standard, the following Multiple Reaction Monitoring (MRM) transitions are typically used[1][2]:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Derivatized L-Hercynine | 270.28 | 95.0 |
| Derivatized this compound | 273.21 | 95.0 |
Q4: Can this compound be used as an internal standard for quantification?
A4: Yes, this compound is a suitable stable isotope-labeled internal standard (SIL-IS) for the quantification of L-Hercynine. It has similar chemical and physical properties to the unlabeled analyte, which helps to correct for variations in sample preparation, derivatization, and instrument response.
Troubleshooting Guide
Issue 1: Low or No Signal for Derivatized this compound
Question: We are not observing the expected signal for our derivatized this compound internal standard. What could be the cause?
Possible Causes and Solutions:
-
Incomplete Derivatization:
-
Incorrect pH: The derivatization reaction with DEPC is pH-dependent. Ensure the reaction buffer is at the optimal pH. For DEPC reactions with histidine-containing molecules, a neutral to slightly alkaline pH is often preferred.
-
Reagent Degradation: DEPC is sensitive to moisture and can degrade over time. Use fresh or properly stored DEPC for your reactions.
-
Insufficient Reagent: Ensure a sufficient molar excess of DEPC is used to drive the reaction to completion.
-
Suboptimal Reaction Time and Temperature: The reaction may require specific incubation times and temperatures to proceed efficiently. Refer to the detailed experimental protocol below.
-
-
Instrumental Issues:
-
Incorrect MRM Transitions: Double-check that the mass spectrometer is programmed with the correct precursor and product ion m/z values for the derivatized this compound.
-
Ion Source Contamination: A dirty ion source can lead to suppressed signal. Perform routine cleaning and maintenance of the ion source.
-
Suboptimal Ionization Parameters: Optimize ion source parameters such as temperature, gas flows, and voltages for the derivatized analyte.
-
-
Sample Preparation Problems:
-
Loss of Analyte during Sample Extraction: Evaluate your sample preparation workflow for potential steps where the internal standard could be lost.
-
Pipetting Errors: Ensure accurate addition of the this compound internal standard to your samples.
-
Issue 2: High Variability in this compound Signal Across a Batch
Question: The peak area of our this compound internal standard is highly variable between samples in the same run. What could be causing this?
Possible Causes and Solutions:
-
Inconsistent Derivatization:
-
Inconsistent pH: Small variations in the pH of individual samples can lead to significant differences in derivatization efficiency. Ensure consistent and robust buffering of all samples.
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction. Optimize your sample clean-up procedure to remove interfering substances.
-
-
Chromatographic Issues:
-
Co-elution with Suppressing Agents: Matrix components that co-elute with the derivatized this compound can cause ion suppression. Adjusting the chromatographic gradient may help to separate the analyte from these interferences.
-
-
Autosampler and Injection Problems:
-
Inconsistent Injection Volume: Check the autosampler for any issues with injection precision.
-
Sample Adsorption: The derivatized analyte may adsorb to the surfaces of vials or the autosampler loop. Using silanized vials or adding a small amount of an organic solvent to the sample may help.
-
Issue 3: Chromatographic Peak Tailing or Splitting for Derivatized this compound
Question: We are observing poor peak shape for our derivatized this compound. What are the likely reasons?
Possible Causes and Solutions:
-
Column Overload: Injecting too much analyte can lead to peak fronting or tailing. Try diluting the sample.
-
Secondary Interactions: The derivatized analyte may have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
-
Column Degradation: The analytical column may be nearing the end of its life. Replace the column with a new one of the same type.
-
Formation of Multiple Derivatives: DEPC can potentially react with other sites on the L-Hercynine molecule, leading to the formation of multiple derivative species that may have slightly different retention times, causing peak splitting. Optimizing the derivatization conditions (pH, temperature, reaction time) can help to favor the formation of a single product.
Issue 4: Isotopic Exchange or Cross-Contamination
Question: We are concerned about the stability of the deuterium label on this compound. Could isotopic exchange be an issue?
Possible Causes and Solutions:
-
Label Stability: The deuterium atoms on this compound are generally placed on stable positions (e.g., on a methyl group) and are not expected to readily exchange under typical analytical conditions. However, exposure to harsh pH or high temperatures for extended periods could potentially lead to some back-exchange. It is advisable to store the standard and samples under recommended conditions.
-
Purity of the Internal Standard: Ensure the isotopic purity of the this compound standard is high to minimize the contribution of the unlabeled form to the analyte signal.
Experimental Protocols
Detailed Methodology for Derivatization of L-Hercynine with DEPC
This protocol is adapted from the method described by Sotgia et al. (2018)[1][2].
1. Sample Preparation:
-
Lyse red blood cells by adding cold water.
-
Filter the samples using micro concentrators at 4 °C.
2. Derivatization Reaction:
-
To the clear filtered fluid, add the this compound internal standard.
-
Add diethylpyrocarbonate (DEPC) to initiate the derivatization.
-
The reaction proceeds to form the carbethoxy derivative of L-Hercynine.
3. LC-MS/MS Analysis:
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with 0.1% v/v formic acid in water and acetonitrile (95:5).
-
Detection: Mass spectrometry in positive ion mode with Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes the key quantitative parameters from the validated LC-MS/MS method for L-Hercynine analysis using this compound as an internal standard[1][2].
| Parameter | Value |
| Linearity Range | 35–1120 nmol/L |
| Limit of Detection (LOD) | 10.30 nmol/L |
| Limit of Quantification (LOQ) | 31.21 nmol/L |
| Intraday Precision | < 7% |
| Intermediate Precision | < 7% |
Visualizations
Caption: Experimental workflow for the derivatization and analysis of L-Hercynine.
Caption: Troubleshooting decision tree for low or no this compound signal.
References
Improving L-Hercynine-d3 stability during sample preparation and storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on maintaining the stability of L-Hercynine-d3 during sample preparation and storage. Below, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide: Common this compound Stability Issues
This guide addresses specific challenges researchers may face when working with this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Actions |
| Inconsistent Internal Standard Response | - Inaccurate pipetting during sample preparation.- Incomplete mixing of the internal standard with the sample matrix.- Degradation of this compound in the stock solution or prepared samples.- Instrument variability (e.g., inconsistent injection volume). | - Calibrate and verify the accuracy of all pipettes.- Ensure thorough vortexing or mixing after adding the internal standard.- Prepare fresh stock solutions and evaluate their stability.- Perform system suitability tests to check for instrument performance issues.[1][2][3] |
| Loss of Deuterium Label (H-D Exchange) | - Exposure to strongly acidic or basic conditions.- Prolonged storage in protic solvents (e.g., water, methanol) at elevated temperatures.- The position of the deuterium label on the molecule may be susceptible to exchange. | - Maintain sample pH within a neutral range (pH 6-8) whenever possible.- Minimize storage time in aqueous solutions at room temperature.- Store samples at or below -20°C. |
| Degradation in Biological Matrices (e.g., Plasma, Urine) | - Enzymatic degradation.- Oxidation due to exposure to air or oxidizing agents.[4] | - Process samples on ice to minimize enzymatic activity.- Consider the addition of antioxidants (e.g., ascorbic acid) to the sample matrix.- Minimize the exposure of samples to air by using sealed vials and working expeditiously. |
| Reduced Recovery After Freeze-Thaw Cycles | - Adsorption of this compound to container surfaces.- Precipitation of the analyte upon thawing. | - Use low-binding microcentrifuge tubes or vials.- Ensure complete thawing and thorough vortexing of samples before analysis.- Limit the number of freeze-thaw cycles to a minimum (ideally no more than three).[5] |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the stability of this compound.
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. To prevent degradation, it is advisable to store stock solutions under an inert gas like nitrogen.
Q2: How can I assess the stability of this compound in my specific sample matrix?
A2: You should perform a series of stability experiments, including:
-
Bench-top stability: Evaluate the stability of the analyte in the matrix at room temperature over a period that mimics your sample processing time.
-
Freeze-thaw stability: Assess the impact of repeated freezing and thawing cycles on the analyte's concentration.
-
Long-term stability: Determine the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -80°C) for an extended period.[6]
Q3: What are the main degradation pathways for L-Hercynine?
A3: The primary degradation pathway for L-Hercynine is oxidation.[4] Studies have shown that it can be oxidized by reactive oxygen species. Therefore, it is crucial to minimize the exposure of this compound to oxidizing conditions.
Q4: Can I use this compound in acidic or basic mobile phases for LC-MS/MS analysis?
A4: While short-term exposure to moderately acidic or basic mobile phases during chromatographic separation is generally acceptable, prolonged exposure or storage in strong acids or bases should be avoided to prevent potential H-D exchange. It is recommended to keep the pH of any aqueous solutions as close to neutral as feasible.
Experimental Protocols
Protocol for Bench-Top Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into your blank biological matrix (e.g., plasma, urine). Prepare multiple aliquots.
-
Storage: Store the aliquots at room temperature (approximately 25°C) on the laboratory bench.
-
Analysis: Analyze the aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0). The analyte is considered stable if the mean concentration is within ±15% of the initial concentration.
Protocol for Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into your blank biological matrix. Prepare multiple aliquots.
-
Freeze-Thaw Cycles: Freeze the aliquots at your intended storage temperature (e.g., -80°C) for at least 24 hours. Thaw the samples completely at room temperature. Repeat this freeze-thaw cycle for a predetermined number of cycles (typically three).
-
Analysis: After the final thaw, analyze the samples.
-
Evaluation: Compare the concentration of this compound in the cycled samples to the concentration in control samples that have not undergone freeze-thaw cycles. The analyte is considered stable if the mean concentration is within ±15% of the control concentration.[5]
Visualizing Stability Concepts
To better understand the factors influencing this compound stability, the following diagrams illustrate key concepts.
References
- 1. nebiolab.com [nebiolab.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A proposed antioxidation mechanism of ergothioneine based on the chemically derived oxidation product hercynine and further decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in L-Hercynine-d3 based quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of L-Hercynine using L-Hercynine-d3 as an internal standard.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my L-Hercynine quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds present in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] In the context of L-Hercynine quantification, endogenous components in biological matrices like plasma, blood, or urine can interfere with the ionization of both L-Hercynine and its deuterated internal standard, this compound.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating matrix effects in LC-MS/MS analysis.[3] this compound is chemically identical to L-Hercynine, so it co-elutes and experiences similar ionization suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[3]
Q3: What are the most common sources of matrix effects in bioanalysis?
A3: Common sources of matrix effects in bioanalytical samples include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.
-
Salts and Buffers: High concentrations can alter the ionization process.
-
Endogenous Metabolites: Compounds naturally present in the biological matrix can co-elute with the analyte.
-
Proteins: While largely removed during sample preparation, residual proteins can still interfere.
-
Anticoagulants and other additives: Chemicals introduced during sample collection and processing can also contribute.[3]
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A4: Two common methods for assessing matrix effects are:
-
Post-Column Infusion: A continuous flow of a standard solution of the analyte is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal of the analyte indicates regions of ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike: The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in this compound based quantification.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | Column Contamination or Degradation | - Flush the column with a strong solvent. - Replace the guard column or analytical column if flushing is ineffective. |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to ensure L-Hercynine is in a single ionic form. | |
| Co-eluting Interferences | - Optimize the chromatographic gradient to improve separation from interfering peaks. | |
| High Signal Variability (%CV > 15%) | Inconsistent Matrix Effects | - Ensure the use of this compound as an internal standard in all samples, calibrators, and QCs. - Improve sample cleanup to remove more matrix components. Consider switching from protein precipitation to liquid-liquid or solid-phase extraction. |
| Inconsistent Sample Preparation | - Review and standardize the sample preparation workflow to ensure consistency across all samples. | |
| Low Analyte Response / Ion Suppression | Significant Co-eluting Interferences | - Modify the chromatographic method (e.g., change gradient, mobile phase composition, or column chemistry) to separate L-Hercynine from the suppression zone.[4] - Implement a more effective sample preparation technique to remove interfering compounds. |
| High Concentration of Phospholipids | - Employ a phospholipid removal plate or a specific sample preparation protocol designed to deplete phospholipids. | |
| Inaccurate Quantification | Non-co-eluting Internal Standard | - Ensure that the chromatographic conditions are optimized for the co-elution of L-Hercynine and this compound. |
| Inadequate Sample Cleanup | - Evaluate different sample preparation methods (see Section 3) to find the one that provides the best recovery and minimal matrix effect for your specific matrix. |
Section 3: Experimental Protocols and Data
Detailed Experimental Protocol: Lysis, Protein Precipitation, and Ultrafiltration[5][6]
-
Sample Lysis: Lyse red blood cells by adding cold water to the whole blood sample.
-
Protein Precipitation: Further precipitate proteins using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Ultrafiltration: Filter the supernatant using micro concentrators (e.g., Vivaspin 500) at a controlled temperature (e.g., 4 °C).
-
Derivatization (if necessary): The cited method uses diethylpyrocarbonate to derivatize hercynine for improved chromatographic retention and ionization.
-
LC-MS/MS Analysis: Analyze the clear filtered fluid by LC-MS/MS.
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data from a study quantifying hercynine in human whole blood using this compound as the internal standard.[5][6] A recovery percentage close to 100% indicates that the matrix effect is negligible.[5]
| Analyte Concentration (nmol/L) | Recovery (%) |
| 55 | 105.6 |
| 110 | 101.7 |
| 220 | 102.9 |
| 440 | 99.8 |
Data adapted from a study on hercynine quantification where this compound was used as the internal standard.[5][6]
Section 4: Visualizing Key Pathways and Workflows
Ergothioneine Biosynthetic Pathway
The following diagram illustrates the biosynthetic pathway of ergothioneine, which involves the conversion of L-Histidine to L-Hercynine.
Caption: Ergothioneine Biosynthesis Pathway.
General Workflow for Minimizing Matrix Effects
This diagram outlines a logical workflow for identifying and mitigating matrix effects during method development.
Caption: Workflow for Matrix Effect Mitigation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. lctsbible.com [lctsbible.com]
- 5. scribd.com [scribd.com]
- 6. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Hercynine-d3 Analysis by ESI-MS
Welcome to the technical support center for the analysis of L-Hercynine-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor ionization and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a weak or unstable signal for this compound in my ESI-MS analysis?
A1: Poor ionization of this compound is a common issue that can stem from several factors. As a zwitterionic molecule, L-Hercynine has both a positive and a negative charge at neutral pH, which can lead to charge cancellation and reduced ionization efficiency in the ESI source. Additionally, its high polarity can make it challenging to retain on traditional reversed-phase liquid chromatography (LC) columns, leading to poor peak shape and co-elution with interfering matrix components. The presence of deuterium atoms in this compound is generally not a direct cause of poor ionization, though it can sometimes lead to slight shifts in chromatographic retention time compared to the unlabeled compound.
Q2: How can I improve the ionization and overall signal of this compound without chemical derivatization?
A2: Optimizing your mobile phase and ESI source parameters is the first step to enhancing the signal of underivatized this compound.
-
Mobile Phase pH Adjustment: The charge state of this compound is highly dependent on the pH of the mobile phase. To promote the formation of a single charge state for better ionization, adjust the pH of your mobile phase. For positive ion mode, adding a small amount of a volatile acid like formic acid or acetic acid can protonate the molecule, enhancing its signal. Conversely, for negative ion mode, a volatile base such as ammonium hydroxide can be used.
-
Solvent Composition: The choice of organic solvent and its proportion in the mobile phase can influence desolvation and ionization efficiency. Acetonitrile is often preferred over methanol for ESI-MS of small molecules as it can lead to better desolvation and reduced adduct formation. Experiment with different gradients and solvent compositions to find the optimal conditions for your instrument.
-
Ion-Pairing Agents: For zwitterionic compounds that are difficult to retain on reversed-phase columns, ion-pairing agents can be a valuable tool. These agents interact with the charged groups of the analyte, increasing its hydrophobicity and improving chromatographic retention and peak shape. For positive ion mode, anionic ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be used, while for negative ion mode, cationic agents like triethylamine (TEA) are suitable. However, be aware that some ion-pairing agents, particularly TFA, can cause significant ion suppression in the ESI source. It is crucial to use the lowest effective concentration and to dedicate an LC system and column to ion-pairing methods to avoid contamination.
-
ESI Source Parameter Optimization: Fine-tuning the ESI source parameters can significantly impact your signal intensity. Key parameters to optimize include:
-
Capillary Voltage: Adjust the voltage to ensure a stable spray. A voltage that is too low may result in an unstable spray, while a voltage that is too high can lead to corona discharge and signal suppression.
-
Gas Flow Rates (Nebulizer and Drying Gas): Optimize the nebulizer gas to ensure efficient droplet formation and the drying gas to promote desolvation without causing thermal degradation of the analyte.
-
Source Temperature: An optimal temperature will aid in desolvation without degrading the this compound.
-
Q3: When should I consider chemical derivatization for this compound analysis?
A3: If optimizing the mobile phase and source parameters does not provide a sufficient signal, or if you are working with complex matrices that cause significant ion suppression, chemical derivatization is a highly effective strategy. Derivatization can improve the chromatographic properties of this compound and significantly enhance its ionization efficiency by introducing a readily ionizable group.
Q4: What is a recommended derivatization procedure for this compound?
A4: A proven method for the derivatization of hercynine involves the use of diethylpyrocarbonate (DEPC). This reagent reacts with the amino group of this compound to form a carbethoxy derivative, which is less polar and more amenable to reversed-phase chromatography and positive mode ESI-MS analysis. A published method successfully utilized this approach for the quantification of hercynine in human whole blood, using the deuterated analog as an internal standard.[1][2]
Quantitative Data Summary
The following table summarizes the typical improvements in signal intensity that can be expected when employing different optimization strategies. The values are illustrative and can vary depending on the specific instrumentation and experimental conditions.
| Strategy | Analyte | Matrix | Fold Increase in Signal Intensity (Approximate) | Reference |
| Mobile Phase Optimization (pH adjustment) | Zwitterionic Compounds | Simple | 2 - 10 | [3] |
| Ion-Pairing Chromatography | Polar Analytes | Complex | 5 - 20 (with potential for ion suppression) | [4][5] |
| Chemical Derivatization (DEPC) | Hercynine | Human Whole Blood | > 50 | [1][2] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Underivatized this compound
-
Initial Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.
-
-
Optimization Steps:
-
Vary the concentration of the acidic or basic modifier (e.g., 0.05%, 0.1%, 0.2% formic acid) to find the optimal pH for ionization.
-
Experiment with different organic solvents (e.g., methanol instead of acetonitrile) and gradient profiles to improve peak shape and resolution.
-
Systematically adjust ESI source parameters (capillary voltage, gas flows, temperature) while infusing a standard solution of this compound to maximize the signal.
-
Protocol 2: Chemical Derivatization of this compound with DEPC
This protocol is adapted from a published method for the analysis of hercynine in human whole blood.[1][2]
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, cell lysate), add an appropriate amount of this compound as an internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
Add 10 µL of a 10% (v/v) solution of diethylpyrocarbonate (DEPC) in acetonitrile.
-
Vortex and incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample into the LC-MS/MS system.
-
Use a C18 column and a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Monitor the following MRM transitions in positive ion mode:
-
Derivatized Hercynine: m/z 270.28 → 95
-
Derivatized this compound: m/z 273.21 → 95
-
-
Visual Guides
Caption: Troubleshooting workflow for poor this compound signal in ESI-MS.
Caption: Chemical derivatization of this compound with DEPC.
References
- 1. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
Enhancing sensitivity for L-Hercynine-d3 in complex biological matrices
Welcome to the technical support center for the analysis of L-Hercynine and its deuterated internal standard, L-Hercynine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing analytical sensitivity and troubleshooting common issues encountered in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low sensitivity when analyzing L-Hercynine in plasma?
A1: The most common cause of low sensitivity is ion suppression due to matrix effects from endogenous components in plasma, such as phospholipids. L-Hercynine is a small, polar molecule, making it susceptible to co-elution with interfering substances that can suppress its ionization in the mass spectrometer source. Inadequate sample cleanup is a primary contributor to this issue.
Q2: Is derivatization necessary for the analysis of L-Hercynine by LC-MS/MS?
A2: While not strictly necessary in all cases, derivatization is highly recommended to enhance sensitivity and improve chromatographic retention on reverse-phase columns. Derivatization with reagents like diethylpyrocarbonate (DEPC) converts the zwitterionic L-Hercynine into a less polar derivative, leading to better peak shape and increased signal intensity.[1][2]
Q3: My this compound internal standard signal is unstable or shows high variability. What are the potential causes?
A3: Instability in the internal standard signal can arise from several factors:
-
Inconsistent sample preparation: Incomplete protein precipitation or variable recovery during solid-phase extraction (SPE) can affect the internal standard unevenly across samples.
-
Degradation: this compound may degrade if samples are not handled or stored properly. Ensure samples are kept at a controlled temperature (e.g., 4°C) during preparation and stored at -80°C for long-term stability.
-
Matrix effects: Although a stable isotope-labeled internal standard is meant to compensate for matrix effects, severe ion suppression can still impact its signal.
-
Instrumental issues: Contamination of the ion source or inconsistent spray in the mass spectrometer can lead to signal fluctuations.
Q4: Can I use a different deuterated standard, like L-Hercynine-d9, instead of this compound?
A4: Yes, other deuterated analogs like L-Hercynine-d9 can be used. The key is to use a stable isotope-labeled internal standard that co-elutes with the analyte and behaves similarly during sample preparation and ionization to effectively compensate for matrix effects and other sources of variability. Ensure that the chosen standard has a sufficient mass shift to avoid isotopic crosstalk with the analyte.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | L-Hercynine is zwitterionic and can interact with residual silanols on silica-based columns. Ensure the mobile phase contains an appropriate modifier like formic acid (e.g., 0.1%) to suppress these interactions.[1] |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent (e.g., acetonitrile) and aqueous buffer composition. For derivatized L-Hercynine, an isocratic mobile phase of aqueous 0.1% v/v formic acid and acetonitrile (95:5) has been shown to be effective.[1][2] |
| Column Overload | Inject a lower concentration of the sample to see if peak shape improves. If so, dilute the samples before analysis. |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. |
Issue 2: High Signal-to-Noise Ratio (Noisy Baseline)
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system to remove any contaminants. |
| Dirty Ion Source | Clean the ion source components of the mass spectrometer according to the manufacturer's instructions. |
| Electronic Noise | Check for and eliminate any sources of electronic interference near the instrument. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Variable Sample Preparation | Ensure consistent timing and execution of each step in the sample preparation protocol. Use automated liquid handlers if available for high-throughput analysis. |
| Matrix Effects | Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Internal Standard Issues | Verify the concentration and stability of the this compound internal standard stock solution. Add the internal standard early in the sample preparation process to account for variability in extraction recovery. |
| Instrument Instability | Perform a system suitability test before each analytical run to ensure the LC-MS/MS system is performing consistently. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Reported Recovery for Hercynine |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile) and removed by centrifugation. | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other interfering substances, leading to significant matrix effects. | Not ideal for achieving high sensitivity. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes like L-Hercynine. | Method dependent, optimization required. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Provides cleaner extracts than PPT and LLE, reducing matrix effects and improving sensitivity. | More complex and costly than PPT. Method development is required to select the appropriate sorbent and optimize wash/elution steps. | >90% with appropriate sorbent and method. |
| Lysis and Filtration | Red blood cells are lysed with cold water, and the sample is filtered through a micro concentrator. | Simple and effective for whole blood samples.[1][2] | May not be sufficient for plasma or other matrices with high lipid content. | Close to 100% when combined with derivatization.[1] |
Table 2: LC-MS/MS Parameters for Derivatized L-Hercynine and this compound
| Parameter | L-Hercynine (derivatized) | This compound (derivatized) |
| Precursor Ion (m/z) | 270.28 | 273.21 |
| Product Ion (m/z) | 95 | 95 |
| Cone Voltage (V) | 28 | 35 |
| Collision Energy (V) | 27 | 25 |
Data from Sotgia et al., 2018.[1]
Experimental Protocols
Detailed Methodology for L-Hercynine Quantification in Whole Blood
This protocol is based on the method described by Sotgia et al. (2018).[1][2]
1. Sample Preparation (Lysis and Filtration)
-
Thaw frozen whole blood samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Lyse the red blood cells by adding an appropriate volume of cold water.
-
Filter the samples using micro concentrators at a controlled temperature of 4°C.
2. Derivatization with Diethylpyrocarbonate (DEPC)
-
To the clear filtered fluid, add a solution of DEPC.
-
Vortex the mixture and allow it to react at room temperature.
-
The reaction converts L-Hercynine to its carbethoxy derivative.
3. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of aqueous 0.1% v/v formic acid and acetonitrile (95:5).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 2.
Visualizations
Caption: Experimental workflow for L-Hercynine analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Column choice for optimal separation of L-Hercynine and its deuterated standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimal separation of L-Hercynine and its deuterated standard. It is designed for researchers, scientists, and drug development professionals encountering specific challenges during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column type for separating L-Hercynine and its deuterated standard?
A1: For the separation of a polar, zwitterionic compound like L-Hercynine and its deuterated standard, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most recommended technique. Specifically, zwitterionic HILIC columns (e.g., those with sulfobetaine or phosphorylcholine bonded phases) are often the first choice.[1][2][3] These columns offer a balanced surface chemistry that provides retention for polar compounds through a combination of hydrophilic partitioning and weak electrostatic interactions, which is ideal for zwitterions.[4][5] Mixed-mode chromatography (MMC) columns that combine HILIC with ion-exchange functionalities can also be effective.[6][7]
Q2: I am observing peak splitting or a chromatographic shift between L-Hercynine and its deuterated internal standard. What could be the cause and how can I resolve it?
A2: This phenomenon is known as the "deuterium isotope effect" in chromatography. Deuterated compounds can sometimes exhibit slightly different retention behavior compared to their non-deuterated counterparts due to subtle differences in their physicochemical properties.[8] In HILIC, this can lead to partial separation and peak splitting or shifting.
To address this, consider the following:
-
Optimize Mobile Phase Composition: Adjusting the mobile phase pH and buffer concentration can modulate the electrostatic interactions between the analytes and the stationary phase, potentially minimizing the separation between the isotopologues.
-
Column Chemistry: A different HILIC column chemistry might exhibit a less pronounced isotope effect.
-
Method of Integration: If complete co-elution cannot be achieved, ensure your data analysis software can accurately integrate both peaks for reliable quantification.
Q3: What are the recommended starting conditions for HILIC method development for L-Hercynine?
A3: A good starting point for HILIC method development for L-Hercynine would be:
-
Column: A zwitterionic HILIC column (e.g., ZIC®-HILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of organic solvent (e.g., 85-95% B) and gradually increase the aqueous portion (A).
-
Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: 30-40 °C.
This is based on successful methods for the related compound, ergothioneine.[9][10]
Q4: Can I use a reversed-phase C18 column for L-Hercynine analysis?
A4: While not the primary recommendation for underivatized L-Hercynine due to its high polarity, a reversed-phase C18 column can be used if the analyte is first derivatized. A published method describes the derivatization of L-Hercynine with diethylpyrocarbonate, followed by isocratic separation on a C18 column.[10][11] This approach can be effective but adds an extra step to the sample preparation workflow.
Troubleshooting Guides
Issue 1: Poor or No Retention of L-Hercynine
| Possible Cause | Recommended Solution |
| Incorrect Mobile Phase Composition | In HILIC, water is the strong solvent. Ensure your initial mobile phase has a high percentage of organic solvent (typically >80% acetonitrile). Increasing the organic content will increase retention. |
| Insufficient Column Equilibration | HILIC columns require a longer equilibration time than reversed-phase columns to establish the aqueous layer on the stationary phase. Equilibrate the column with the initial mobile phase for at least 15-20 column volumes. |
| Sample Solvent Mismatch | Injecting the sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause poor peak shape and low retention. Ideally, dissolve the sample in the initial mobile phase or a weaker solvent (higher organic content).[12] |
| Inappropriate Column Choice | A standard C18 column will not retain underivatized L-Hercynine. Ensure you are using a HILIC or appropriate mixed-mode column. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions | Unwanted interactions with the stationary phase can cause peak tailing. Adjusting the mobile phase pH or buffer concentration can help mitigate these effects. Increasing the buffer concentration can sometimes improve peak shape for charged analytes. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Sample Solvent Effects | As mentioned above, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion in HILIC.[12] |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration Between Injections | Ensure sufficient re-equilibration time between gradient runs. This is critical for reproducible retention times in HILIC. |
| Mobile Phase Instability | Prepare fresh mobile phases daily, as the pH of buffered aqueous-organic mobile phases can change over time. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable column temperature. |
| Pump Performance Issues | Inconsistent mobile phase delivery can lead to retention time drift. Check the pump for leaks and ensure it is properly maintained. |
Column Selection and Performance Data
The following table summarizes recommended column chemistries for the analysis of L-Hercynine and its deuterated standard, based on performance with similar zwitterionic compounds.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Typical Mobile Phase | Key Advantages |
| Zwitterionic (Sulfobetaine) | 1.7 - 5 | 2.1 x 100/150 | Acetonitrile/Ammonium Acetate or Formate Buffer (pH 3-7) | Excellent for polar and charged analytes, offers mixed-mode retention (hydrophilic and weak electrostatic).[2][13][14] |
| Amide | 1.7 - 5 | 2.1 x 100/150 | Acetonitrile/Ammonium Acetate or Formate Buffer (pH 3-7) | Good alternative to zwitterionic phases, provides different selectivity. |
| Bare Silica | 3 - 5 | 2.1 x 100/150 | Acetonitrile/Ammonium Acetate or Formate Buffer (pH 3-7) | Can be used for HILIC, but may have more pronounced secondary interactions. |
| Mixed-Mode (HILIC + Ion-Exchange) | 3 - 5 | 2.1 x 100/150 | Acetonitrile/Buffered Aqueous | Offers multiple retention mechanisms for enhanced selectivity.[6][7] |
Experimental Protocols
Protocol 1: HILIC Method for L-Hercynine and Deuterated Standard
This protocol is a starting point for method development, adapted from methods for the related compound, ergothioneine.[3][9][10]
-
Column: Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC, 150 x 2.1 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0 (adjusted with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 90% B
-
2-10 min: 90% to 60% B
-
10-12 min: 60% B
-
12.1-15 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2-5 µL.
-
Detection: Mass Spectrometry (MS) is recommended for its sensitivity and specificity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Quantification of L-ergothioneine in whole blood by hydrophilic interaction ultra-performance liquid chromatography and UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of a HILIC Method for the Analysis of Ergothioneine in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. support.waters.com [support.waters.com]
- 13. Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined with Triple Quadrupole Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nestgrp.com [nestgrp.com]
Mobile phase optimization for L-Hercynine-d3 LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS analysis of L-Hercynine-d3. For researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols, data tables, and visual workflows to streamline your analytical process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase composition for L-Hercynine analysis using a C18 column?
A1: A common mobile phase for separating L-Hercynine on a C18 column is a mixture of aqueous 0.1% v/v formic acid and acetonitrile (95:5 v/v) delivered isocratically.[1][2][3][4] This composition has been shown to provide good peak shape and retention for the derivatized analyte.
Q2: Is derivatization necessary for L-Hercynine analysis by LC-MS?
A2: Yes, derivatization is often employed because L-Hercynine is a zwitterion, which can be challenging to ionize effectively for mass spectrometric detection.[2] A common derivatizing agent is diethylpyrocarbonate (DEPC), which converts L-Hercynine to a carbethoxy derivative, improving its chromatographic and ionization characteristics.[2][3][4]
Q3: What are the typical MRM transitions for L-Hercynine and this compound?
A3: For the carbethoxy derivative of L-Hercynine, the MRM transition is typically m/z 270.28 → 95. For its deuterated counterpart, this compound, the transition is m/z 273.21 → 95.[1][2][3][4]
Q4: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for L-Hercynine analysis?
A4: Yes, HILIC is a powerful technique for separating polar and hydrophilic compounds like L-Hercynine.[5][6] It provides an alternative to reversed-phase chromatography, especially when retention on a C18 column is insufficient. A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 85%) in an aqueous buffer like ammonium formate.[7]
Q5: Why might I see a shift in retention time between L-Hercynine and this compound?
A5: Deuterium-labeled internal standards can sometimes exhibit slightly different retention times compared to the unlabeled analyte.[8][9] This phenomenon, known as the "isotope effect," is more pronounced with a larger number of deuterium atoms. While generally minor, it's a factor to consider during method development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Broadening)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | L-Hercynine is a zwitterion. Adjust the mobile phase pH with additives like formic acid or ammonium formate to ensure a consistent charge state and improve peak symmetry. A mobile phase with 0.1% formic acid is a good starting point.[2][7] |
| Secondary Interactions with Column | If using a C18 column, residual silanol groups can interact with the amine group of L-Hercynine. Use a column with end-capping or switch to a HILIC column designed for polar analytes. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Excessive tubing length or dead volume in fittings can cause peak broadening. Use tubing with a small internal diameter and ensure all connections are properly made. |
Problem 2: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Ionization | As a zwitterion, L-Hercynine may not ionize efficiently. Derivatization with DEPC can significantly improve signal intensity.[2] Also, optimize electrospray ionization (ESI) source parameters such as capillary voltage, source temperature, and gas flows. |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of L-Hercynine. Improve sample preparation to remove interfering substances. A more effective sample cleanup can be achieved using solid-phase extraction (SPE). Also, consider modifying the chromatographic method to separate L-Hercynine from the suppressive matrix components. |
| Incompatible Mobile Phase Additives | Non-volatile buffers can contaminate the mass spectrometer and reduce sensitivity. Use volatile additives like formic acid, ammonium formate, or ammonium acetate.[10] |
| Incorrect MS/MS Parameters | Optimize the collision energy and other MS/MS parameters to ensure efficient fragmentation and detection of the desired product ions. |
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Differential Matrix Effects | The analyte and the deuterated internal standard may experience different degrees of ion suppression, leading to inaccurate quantification.[9] This can occur if they have slightly different retention times and elute into regions of varying matrix interference.[9] Ensure co-elution by optimizing the chromatography. |
| Instability of L-Hercynine or this compound | L-Hercynine can be susceptible to degradation. Prepare fresh standards and samples, and store them at appropriate temperatures (e.g., 4°C) in the autosampler. |
| Inconsistent Sample Preparation | Variability in the derivatization reaction or extraction recovery can lead to inconsistent results. Ensure precise and consistent execution of the sample preparation protocol. |
| LC System Variability | Fluctuations in pump flow rate, inconsistent injector performance, or temperature variations in the column oven can affect reproducibility. Regularly perform system suitability tests to monitor the performance of the LC system. |
Experimental Protocols
Sample Preparation and Derivatization
This protocol is based on the method described by Altinoz et al. (2018).
-
Sample Lysis: For whole blood samples, lyse red blood cells by adding cold water.
-
Filtration: Filter the samples using micro concentrators at a controlled temperature of 4 °C.[2][3][4]
-
Derivatization: Treat the clear filtrate with diethylpyrocarbonate (DEPC) to derivatize L-Hercynine.[2][3][4]
-
Internal Standard Spiking: Add this compound internal standard to all samples, calibrators, and quality controls.
LC-MS/MS Method Parameters
The following tables summarize typical LC-MS/MS parameters for L-Hercynine analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)[2] |
| Mobile Phase | 95% Aqueous 0.1% v/v Formic Acid : 5% Acetonitrile[1][2][3][4] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 30 °C[2] |
| Run Time | 10 min[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.5 kV[2] |
| Source Temperature | 150 °C[2] |
| Desolvation Temperature | 500 °C[2] |
| Desolvation Gas Flow | 600 L/h[2] |
| Collision Gas | Argon[2] |
| MRM Transition (L-Hercynine) | m/z 270.28 → 95[1][2][3][4] |
| MRM Transition (this compound) | m/z 273.21 → 95[1][2][3][4] |
Visual Workflows
The following diagrams illustrate key experimental and troubleshooting workflows.
Caption: L-Hercynine Sample Preparation Workflow.
Caption: Troubleshooting Flowchart for Poor Peak Shape.
Caption: Mobile Phase Optimization Decision Tree.
References
- 1. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. myadlm.org [myadlm.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
L-Hercynine-d3 Versus L-Ergothioneine-d9: A Comparative Guide to Internal Standards for Ergothioneine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ergothioneine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of L-Hercynine-d3 and the more commonly used L-Ergothioneine-d9 as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Ergothioneine is a naturally occurring amino acid antioxidant with potential therapeutic benefits, making its precise quantification in biological matrices a critical aspect of research and clinical development. The gold standard for such quantification is stable isotope dilution LC-MS/MS, which relies on the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response. While L-Ergothioneine-d9 is a widely accepted internal standard, this compound presents a viable alternative.
Performance Comparison of Internal Standards
While direct head-to-head comparative studies with extensive quantitative data are limited in published literature, a review of available methods allows for a comparative assessment of this compound and L-Ergothioneine-d9. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns to effectively compensate for matrix-induced signal suppression or enhancement.
One study utilized both this compound and L-ergothioneine-d9 as internal standards for the analysis of metabolites in bloodstains, including ergothioneine.[1] However, the study did not provide a direct comparison of their performance for ergothioneine quantification. Another study successfully employed this compound for the quantification of its non-deuterated analog, hercynine, demonstrating its suitability as an internal standard for a structurally similar compound.[2][3]
The table below summarizes typical performance characteristics gathered from various studies employing these internal standards. It is important to note that these values are not from a direct comparative study and may vary depending on the specific matrix, instrumentation, and analytical method.
| Performance Metric | L-Ergothioneine-d9 (Typical Values) | This compound (for Hercynine Analysis) | Considerations for Ergothioneine Analysis |
| Linearity (r²) | ≥ 0.99 | > 0.99 | Both standards are expected to perform well in establishing linear calibration curves for ergothioneine. |
| Precision (%RSD) | < 15% | < 7% (intraday and intermediate) | Both standards can achieve high precision, crucial for reproducible quantification. |
| Accuracy/Recovery | 85-115% | Not explicitly stated for ergothioneine | The structural similarity of L-Ergothioneine-d9 to the analyte makes it the theoretically ideal choice for mimicking extraction recovery and ionization behavior. This compound, being a precursor, may have slightly different physicochemical properties. |
| Matrix Effect | Compensated | Compensated for hercynine | The degree of compensation for matrix effects is critical. The closer the chemical structure and retention time of the internal standard to the analyte, the better the compensation. |
| LOD/LOQ | Dependent on method and matrix | LOD: 10.30 nmol/L, LOQ: 31.21 nmol/L (for hercynine) | The sensitivity of the assay is influenced by multiple factors beyond the choice of internal standard. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for ergothioneine analysis using stable isotope-labeled internal standards.
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile containing the internal standard (either L-Ergothioneine-d9 or this compound).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the analytical process and the biological relevance of ergothioneine, the following diagrams have been generated.
Caption: Experimental workflow for ergothioneine quantification.
The biological significance of ergothioneine lies in its role as a potent antioxidant. It is biosynthesized from histidine, with hercynine as a key intermediate.
References
Cross-Validation of L-Hercynine-d3 LC-MS Method with Other Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of L-Hercynine-d3 with other potential analytical techniques. The aim is to offer an objective overview of the performance, applicability, and limitations of each method, supported by available experimental data and theoretical considerations.
Introduction
L-Hercynine, a precursor to the antioxidant ergothioneine, is a molecule of increasing interest in various research fields. Accurate and precise quantification of L-Hercynine and its deuterated internal standard, this compound, is crucial for pharmacokinetic, metabolic, and clinical studies. While LC-MS/MS has emerged as a primary tool for this purpose, it is essential to understand its performance in the context of other analytical techniques. This guide cross-validates the LC-MS method with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
Comparative Analysis of Analytical Techniques
The selection of an analytical method depends on various factors, including sensitivity, selectivity, sample matrix, and throughput requirements. The following tables summarize the key performance parameters of the LC-MS/MS method for L-Hercynine and provide a comparative theoretical overview for other techniques.
Table 1: Quantitative Performance Data for L-Hercynine Analysis
| Parameter | LC-MS/MS | HPLC-UV (Hypothetical) | GC-MS (Hypothetical) | Immunoassay (Hypothetical) |
| Linearity Range | 35–1120 nmol/L[1][2] | Expected to be in the µmol/L to mmol/L range | Highly dependent on derivatization efficiency | Typically ng/mL to µg/mL range |
| Limit of Detection (LOD) | 10.30 nmol/L[1][2] | Estimated to be in the high nmol/L to low µmol/L range | Potentially in the low nmol/L range with efficient derivatization | Can achieve pg/mL to ng/mL sensitivity |
| Limit of Quantification (LOQ) | 31.21 nmol/L[1][2] | Estimated to be in the low µmol/L range | Potentially in the nmol/L range | Can achieve ng/mL sensitivity |
| Precision (%RSD) | < 7% (Intra- and Inter-day)[1][2] | Typically < 15% | Typically < 15% | Typically < 15-20% |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences) | High (with good chromatographic separation and specific derivatization) | High (dependent on antibody specificity) |
| Matrix Effect | Potential for ion suppression or enhancement | Less susceptible than LC-MS | Can be significant, requires extensive sample cleanup | Can be affected by cross-reactivity |
Table 2: General Methodological Comparison
| Feature | LC-MS/MS | HPLC-UV | GC-MS | Immunoassay |
| Principle | Chromatographic separation followed by mass analysis | Chromatographic separation followed by UV absorbance detection | Chromatographic separation of volatile compounds followed by mass analysis | Antigen-antibody binding |
| Sample Preparation | Protein precipitation, potential derivatization | Filtration, protein precipitation | Derivatization is mandatory for L-Hercynine | Often requires minimal sample preparation |
| Instrumentation Cost | High | Low to Moderate | Moderate | Varies (from low-cost kits to high-throughput analyzers) |
| Throughput | Moderate to High | High | Low to Moderate | Very High (with automated platforms) |
| Deuterated Internal Standard Compatibility | Ideal | Not applicable for UV detection | Yes | Not directly applicable |
Experimental Protocols
Validated LC-MS/MS Method for L-Hercynine Quantification
This protocol is based on a validated method for the determination of hercynine in human whole blood[1][2].
1. Sample Preparation:
-
Lyse whole blood samples by hypotonic shock with cold water.
-
Filter the lysate through micro concentrators to remove proteins.
-
Derivatize the clear filtered fluid with diethylpyrocarbonate (DEPC). This compound is used as an internal standard and is added before sample preparation.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with an aqueous solution of 0.1% v/v formic acid and acetonitrile (95:5).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Hypothetical HPLC-UV Method
While a specific validated HPLC-UV method for L-Hercynine was not identified, a potential method can be inferred from protocols for similar compounds like histidine[3][4].
1. Sample Preparation:
-
Deproteinize the sample using perchloric acid or a similar agent.
-
Centrifuge and filter the supernatant.
2. High-Performance Liquid Chromatography:
-
Column: A mixed-mode column (e.g., Primesep 100) or a C18 column could be used.
-
Mobile Phase: A buffered mobile phase, likely acidic, with an organic modifier like acetonitrile. For underivatized amino acids, a phosphate buffer at neutral pH has been used[3].
-
Detection: UV detection at a low wavelength, likely around 200-210 nm, due to the lack of a strong chromophore in L-Hercynine.
Conceptual Approach for GC-MS Analysis
Direct GC-MS analysis of L-Hercynine is not feasible due to its zwitterionic nature and low volatility. A derivatization step is mandatory to make it amenable to gas chromatography.
1. Derivatization:
-
A two-step derivatization would likely be required:
-
Esterification of the carboxylic acid group (e.g., with an acidic alcohol).
-
Acylation of the amino and imidazole groups (e.g., with a fluorinated anhydride like trifluoroacetic anhydride).
-
2. Gas Chromatography:
-
Column: A mid-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient would be necessary to elute the derivatized analyte.
3. Mass Spectrometry:
-
Ionization: Electron Impact (EI).
-
Detection: Full scan or Selected Ion Monitoring (SIM).
Theoretical Framework for an Immunoassay
The development of an immunoassay for a small molecule like L-Hercynine is a complex process.
1. Hapten-Carrier Conjugate Synthesis:
-
L-Hercynine (as a hapten) would need to be chemically conjugated to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to make it immunogenic.
2. Antibody Production:
-
The conjugate would be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize L-Hercynine.
3. Assay Development:
-
A competitive immunoassay format (like a competitive ELISA) would be developed. In this format, free L-Hercynine in the sample competes with a labeled L-Hercynine conjugate for binding to a limited number of antibody sites. The signal generated is inversely proportional to the concentration of L-Hercynine in the sample.
Visualizing the Methodologies
Workflow for LC-MS/MS Analysis of L-Hercynine
Caption: Workflow for L-Hercynine quantification by LC-MS/MS.
Comparative Logic for Analytical Method Selection
References
Validation of L-Hercynine-d3 for Use in Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of L-Hercynine-d3 for its application as a certified reference material (CRM) in analytical testing. It offers a comparative analysis of this compound against other potential internal standards and details the rigorous process required for CRM certification.
Introduction to L-Hercynine and the Need for Reliable Quantification
L-Hercynine is a naturally occurring amino acid derivative, recognized as a precursor in the biosynthesis of L-ergothioneine. Its role in various physiological processes necessitates accurate and precise quantification in biological matrices. In analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is crucial for achieving reliable results. This compound, a deuterated analog of L-Hercynine, is a commonly utilized internal standard for this purpose.
This compound as an Internal Standard: Performance Characteristics
This compound is an ideal internal standard for the quantification of L-Hercynine due to its chemical and physical similarity to the analyte. Sharing identical extraction recovery, chromatographic retention time, and ionization efficiency, it effectively compensates for variations during sample preparation and analysis.
A typical certificate of analysis for this compound specifies key quality attributes:
| Parameter | Specification |
| Chemical Purity (HPLC) | ≥98% |
| Isotopic Enrichment | ≥98% atom % D |
| Appearance | White to off-white solid |
Table 1: Typical specifications for this compound as a research-grade internal standard. Data compiled from commercially available product information.
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for the accuracy and precision of a quantitative assay. While this compound is a widely accepted choice, it is important to consider other alternatives.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Deuterated) | - Co-elutes with the analyte.- Similar extraction and ionization behavior.- Commercially available. | - Potential for isotopic exchange (loss of deuterium).- Minor chromatographic shifts can occur in some methods.- Potential for background interference from natural isotopes. |
| ¹³C-Labeled L-Hercynine | - More stable than deuterated analogs; no risk of isotopic exchange.- Minimal chromatographic shift. | - Generally more expensive to synthesize.- Less commonly available commercially. |
| Structural Analogs | - Cost-effective.- Readily available. | - Different chromatographic retention times.- May have different extraction and ionization efficiencies, leading to inaccurate quantification. |
Table 2: Comparison of different types of internal standards for L-Hercynine quantification.
Pathway to Certified Reference Material (CRM)
While this compound is available as a high-purity research-grade material, its designation as a Certified Reference Material (CRM) requires a more rigorous validation process as outlined by international standards such as ISO 17034. As of late 2025, a commercially available CRM for L-Hercynine or this compound has not been identified. The following workflow illustrates the necessary steps for the validation and certification of a candidate material like this compound.
Safety Operating Guide
Proper Disposal of L-Hercynine-d3: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of L-Hercynine-d3, a deuterated form of L-Hercynine, intended for researchers, scientists, and drug development professionals.
This compound, like its non-deuterated counterpart, is not classified as a hazardous substance.[1][2] However, adherence to good laboratory practices and local regulations is essential for its disposal. The following procedures are based on safety data sheets for similar compounds and general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness | To prevent skin contact. |
| Eye Protection | Safety glasses or chemical safety goggles | To protect eyes from dust particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
This information is based on general recommendations for handling non-hazardous chemical solids.
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the safe disposal of this compound.
-
Initial Spill Containment (if applicable):
-
Collection of Waste:
-
Container Labeling:
-
Label the waste container with "this compound" and any other identifiers required by your institution's waste management program.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific guidelines and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
